Neurotensin (1-8)
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230775 | |
| Record name | Neurotensin (1-8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80887-44-1 | |
| Record name | Neurotensin (1-8) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurotensin (1-8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Neurotensin (1-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Neurotensin (1-8) (NT(1-8)), the N-terminal fragment of the tridecapeptide neurotensin. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and characterization using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines the known signaling pathways of neurotensin receptors, which are the primary targets of the full-length neurotensin peptide.
Introduction to Neurotensin (1-8)
Neurotensin is a neuropeptide involved in a variety of physiological processes in the central nervous and gastrointestinal systems.[1] It is metabolized in vivo into smaller fragments, including the N-terminal fragment Neurotensin (1-8), which has the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. This fragment has been shown to possess biological activity, though its specific roles and receptor interactions are less characterized than the C-terminal active fragment, NT(8-13).[2] Understanding the synthesis and physicochemical properties of NT(1-8) is crucial for investigating its potential physiological functions and for its use as a standard in metabolic studies.
Synthesis of Neurotensin (1-8)
The synthesis of NT(1-8) is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of a pyroglutamic acid (pGlu) residue at the N-terminus requires a specific strategy, which involves either the direct coupling of Fmoc-pGlu-OH in the final step or the cyclization of an N-terminal glutamine residue.[3]
Experimental Protocol: Fmoc-SPPS of Neurotensin (1-8)
This protocol outlines the manual synthesis of NT(1-8) on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-pGlu-OH
-
Coupling reagents: HCTU (or HBTU/HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first C-terminal amino acid, Fmoc-Arg(Pbf)-OH (3 equivalents), with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), and Leu.
-
N-terminal Capping with Pyroglutamic Acid: After the final Fmoc deprotection of the N-terminal Leu residue, couple Fmoc-pGlu-OH using the same activation and coupling procedure.[3]
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal pGlu residue.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and MeOH, and then dry it under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet under vacuum.
Synthesis Workflow Diagram
References
The Enigmatic N-Terminus: A Technical Guide to the Biological Activity of Neurotensin Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT), a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, is a pleiotropic neuromodulator in the central nervous system and a hormone in the periphery. While the C-terminal hexapeptide, NT(8-13), has long been considered the primary determinant of its biological activity, a growing body of evidence suggests that N-terminal fragments of neurotensin are not mere inactive metabolites but possess distinct biological functions. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-terminal neurotensin fragments, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Data Presentation: Biological Activities of N-Terminal Neurotensin Fragments
The biological activities of N-terminal neurotensin fragments are varied, though quantitative data on their receptor binding affinities remain sparse in the literature. The following tables summarize the known biological effects and compare them, where possible, to the full-length peptide and its C-terminal fragments.
Table 1: Cytoprotective and Neuronal Effects of Neurotensin and its Fragments
| Fragment | Biological Effect | System/Assay | Quantitative Data (ED50) | Reference |
| NT(1-13) | Cytoprotection (anti-ulcer) | Cold-restraint stress in rats | 16.2 nmol (intracisternal) | [1] |
| NT(1-10) | Cytoprotection (anti-ulcer) | Cold-restraint stress in rats | 19.9 nmol (intracisternal) | [1] |
| NT(1-8) | Cytoprotection (anti-ulcer) | Cold-restraint stress in rats | 17.8 nmol (intracisternal) | [1] |
| NT(1-6) | No cytoprotective effect | Cold-restraint stress in rats | Ineffective | [1] |
| NT(8-13) | No cytoprotective effect | Cold-restraint stress in rats | Ineffective | [1] |
| NT(1-6) | Enhanced basal dopamine release | Cat striatum slices | Effective at 10⁻⁶ M | |
| NT(1-6) | No effect on electrically evoked dopamine release | Cat striatum slices | Ineffective | |
| NT(8-13) | Enhanced basal and electrically evoked dopamine release | Cat striatum slices | Fully active | |
| NT(1-8) | No excitatory effect on hypothalamic neurons | In vitro electrophysiology | Ineffective up to 1 mM | |
| NT(8-13) | Excitatory effect on hypothalamic neurons | In vitro electrophysiology | Active, but less potent than NT(1-13) |
Table 2: Effects of N-Terminal Neurotensin Fragments on Secretion
| Fragment | Biological Effect | System/Assay | Observations | Reference |
| NT(1-11) | Stimulation of pancreatic amylase secretion | Dispersed rat pancreatic acini | Effective at 10⁻¹¹ M | |
| NT(1-8) | Stimulation of pancreatic amylase secretion | Dispersed rat pancreatic acini | Effective at 10⁻¹¹ M | |
| NT(1-13) | Stimulation of pancreatic secretion (volume, bicarbonate, protein) | In vivo, human | Dose-dependent stimulation | |
| NT(1-11) | Inhibition of cortisol secretion | Human adrenocortical cells | Suggests a novel, non-classical receptor | |
| NT(1-8) | Co-elutes with the majority of immunoreactive neurotensin in plasma from a patient with an NT-secreting tumor. | Human plasma chromatography | Predominant N-terminal fragment detected. |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of neurotensin fragments.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of neurotensin fragments for their receptors.
Objective: To quantify the binding of N-terminal neurotensin fragments to neurotensin receptors (NTR1, NTR2, NTR3/Sortilin).
Materials:
-
Cell membranes prepared from cells expressing the neurotensin receptor of interest.
-
Radiolabeled ligand (e.g., [³H]Neurotensin).
-
Unlabeled N-terminal neurotensin fragments (competitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled neurotensin with varying concentrations of the unlabeled N-terminal fragment in the presence of the prepared cell membranes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of neurotensin fragments to stimulate intracellular calcium release, a hallmark of Gq protein-coupled receptor activation.
Objective: To assess the agonist activity of N-terminal neurotensin fragments at neurotensin receptors by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the neurotensin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
N-terminal neurotensin fragments.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer.
-
Washing: Gently wash the cells to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Stimulation: Inject the N-terminal neurotensin fragment into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve to quantify the agonist effect.
Inositol Phosphate Accumulation Assay
This assay directly measures the product of phospholipase C activation, providing a downstream measure of Gq protein coupling.
Objective: To determine if N-terminal neurotensin fragments stimulate the production of inositol phosphates through Gq-coupled neurotensin receptors.
Materials:
-
Cells expressing the neurotensin receptor of interest.
-
[³H]myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
Lithium chloride (LiCl) solution.
-
N-terminal neurotensin fragments.
-
Anion exchange chromatography columns.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Stimulation: Add the N-terminal neurotensin fragments to the cells and incubate for a defined period.
-
Extraction: Terminate the reaction and extract the inositol phosphates from the cells.
-
Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography.
-
Quantification: Measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Express the results as the amount of radioactivity in the inositol phosphate fractions relative to the total radioactivity incorporated into the cells.
Signaling Pathways and Experimental Workflows
The signaling pathways of neurotensin have been primarily characterized for the full-length peptide and its C-terminal fragments, which predominantly act through the high-affinity neurotensin receptor 1 (NTR1). The specific signaling mechanisms of N-terminal fragments are less understood and may involve novel receptor subtypes.
Established Neurotensin Receptor Signaling Pathways
Generalized Experimental Workflow for Assessing N-Terminal Fragment Activity
Conclusion and Future Directions
The N-terminal fragments of neurotensin are emerging as biologically active peptides with functions that are distinct from the well-characterized C-terminal region. While current research has identified roles in cytoprotection, pancreatic secretion, and dopamine release, the field is hampered by a lack of comprehensive quantitative data on receptor binding and a detailed understanding of their specific signaling mechanisms. Future research should focus on:
-
Systematic Receptor Binding Studies: A comprehensive analysis of the binding affinities of a range of N-terminal fragments for NTR1, NTR2, and NTR3/sortilin is crucial to identify their primary molecular targets.
-
Elucidation of Signaling Pathways: Investigating the G-protein coupling and second messenger systems activated by N-terminal fragments will be key to understanding their mechanisms of action.
-
Identification of Novel Receptors: The observation that some effects of N-terminal fragments may be mediated by non-classical neurotensin receptors warrants further investigation to identify and characterize these novel targets.
A deeper understanding of the biological roles of N-terminal neurotensin fragments will not only provide a more complete picture of the neurotensinergic system but may also open up new avenues for the development of novel therapeutics targeting a range of physiological and pathological processes.
References
The Discovery and History of Neurotensin (1-8): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT), a 13-amino acid neuropeptide, was first isolated in 1973 by Carraway and Leeman from bovine hypothalami. It is recognized for its diverse physiological roles, acting as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery. The full peptide, NT(1-13), undergoes rapid enzymatic degradation in vivo, leading to the formation of various fragments. Among these, the N-terminal fragment, neurotensin (1-8) (NT(1-8)), has been identified as a major and significantly more stable metabolite. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies used to characterize NT(1-8), with a focus on its metabolic pathway and biological significance.
The Discovery and Metabolic Fate of Neurotensin (1-8)
The journey to understanding NT(1-8) began with investigations into the metabolic breakdown of its parent peptide, neurotensin. Early studies in the late 1970s and early 1980s by researchers including Carraway and Leeman were pivotal in elucidating the degradation pathways of neurotensin. These studies revealed that NT(1-13) has a very short half-life in circulation, being rapidly cleaved by various peptidases.
It was discovered that the primary biological activity of neurotensin resides in its C-terminal fragment, particularly NT(8-13), which binds with high affinity to neurotensin receptors (NTSR1 and NTSR2) to elicit physiological effects. In contrast, the N-terminal fragment NT(1-8) was identified as a major, stable metabolite that is largely considered to be biologically inactive in most classical neurotensin bioassays.[1] However, some studies have suggested potential cytoprotective effects of NT(1-8) under certain conditions.[2] The enzymatic cleavage of neurotensin primarily occurs at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds, leading to the formation of NT(1-8) and other fragments.[3]
Key Researchers and Timeline
-
1973: Carraway and Leeman isolate and characterize neurotensin (NT(1-13)) from bovine hypothalami.
-
Late 1970s - Early 1980s: Investigations into the metabolism of neurotensin lead to the identification of its fragments, including the stable N-terminal metabolite NT(1-8).[4][5]
-
1982: A study by Aronin et al. details the clearance and metabolism of intravenously administered neurotensin in rats, identifying NT(1-8) as a major, slowly cleared fragment.
-
Subsequent research: Numerous studies have further characterized the enzymes responsible for neurotensin degradation and have largely confirmed the biological inactivity of NT(1-8) in receptor binding and classical central nervous system effects.
Quantitative Data on Neurotensin and NT(1-8) Metabolism
The following tables summarize key quantitative data from various studies on the metabolism of neurotensin and its fragment, NT(1-8).
| Peptide | Half-life (t½) | Species | Method | Reference |
| Neurotensin (1-13) | ~0.55 - 1.7 min | Rat, Human | RIA (C-terminal antibody) | |
| Neurotensin (1-13) | ~5.0 min | Rat | RIA (N-terminal antibody) | |
| Neurotensin (1-8) | ~8.3 - 9.0 min | Human, Rat | RIA (N-terminal antibody) |
Table 1: Comparative Half-life of Neurotensin (1-13) and Neurotensin (1-8).
| Fragment | Binding Affinity (Ki) | Receptor | Comments | Reference |
| Neurotensin (1-8) | Not typically reported/very low | NTSR1, NTSR2 | Generally considered inactive in receptor binding assays. | |
| Neurotensin (8-13) | Sub-nanomolar to low nanomolar | NTSR1, NTSR2 | The primary biologically active fragment. |
Table 2: Receptor Binding Affinity of Neurotensin Fragments.
Experimental Protocols
The identification and characterization of NT(1-8) relied on several key experimental techniques. Below are detailed methodologies based on early, foundational studies.
Radioimmunoassay (RIA) for Neurotensin and its Fragments
Radioimmunoassay was a crucial technique for quantifying the levels of neurotensin and its metabolites in biological samples.
Objective: To measure the concentration of immunoreactive neurotensin using antibodies with specificity for different regions of the peptide.
Methodology:
-
Antisera Production: Rabbits were immunized with synthetic neurotensin conjugated to a carrier protein (e.g., bovine serum albumin) to generate polyclonal antibodies. Antisera with high avidity and specificity for either the N-terminal or C-terminal region of neurotensin were selected.
-
Radiolabeling: Synthetic neurotensin was radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method. The labeled peptide was purified to ensure high specific activity.
-
Assay Procedure:
-
A standard curve was prepared using known concentrations of unlabeled synthetic neurotensin or its fragments (e.g., NT(1-8)).
-
Samples (e.g., plasma extracts) and standards were incubated with a fixed amount of the specific antiserum and a tracer amount of ¹²⁵I-labeled neurotensin.
-
During incubation, the unlabeled peptide in the sample/standard and the labeled peptide competed for binding to the antibody.
-
The antibody-bound fraction was separated from the free fraction (e.g., by precipitation with a second antibody or charcoal).
-
The radioactivity of the bound fraction was measured using a gamma counter.
-
-
Data Analysis: The concentration of immunoreactive neurotensin in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled peptide with the standard curve. By using N-terminal and C-terminal specific antibodies, the relative concentrations of the intact peptide and its fragments could be estimated.
High-Performance Liquid Chromatography (HPLC) for Fragment Separation
HPLC was employed to separate and identify the different metabolic fragments of neurotensin.
Objective: To chromatographically resolve neurotensin and its metabolites from biological samples.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma) were deproteinized, typically with acid or organic solvents, and the supernatant was extracted and concentrated.
-
Chromatographic System:
-
Column: A reverse-phase column (e.g., C18) was commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., containing trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) was employed to elute the peptides.
-
Detection: The eluted peptides were detected by their UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm) or by electrochemical detection.
-
-
Fragment Identification: The retention times of the peaks in the sample chromatogram were compared to those of synthetic standards of neurotensin and its fragments (including NT(1-8), NT(1-11), and NT(8-13)) to identify the metabolites present in the sample.
Visualizations: Pathways and Workflows
The following diagrams illustrate the metabolic degradation of neurotensin and a general workflow for its analysis.
Caption: Metabolic pathway of neurotensin (1-13) degradation.
Caption: General experimental workflow for NT(1-8) analysis.
Signaling Pathways
The biological effects of neurotensin are primarily mediated by the binding of its C-terminal region to NTSR1 and NTSR2. As NT(1-8) lacks this C-terminal active domain and has been shown to have negligible binding affinity for these receptors, there is no established signaling pathway specifically for NT(1-8). The inactivity of NT(1-8) in this regard is a key aspect of its biological profile.
Conclusion
The discovery of neurotensin (1-8) as a major, stable metabolite of neurotensin was a critical step in understanding the in vivo pharmacology of this important neuropeptide. While the C-terminal fragments of neurotensin are responsible for its diverse biological activities, the N-terminal fragment, NT(1-8), is largely considered biologically inactive. The experimental methodologies of radioimmunoassay and high-performance liquid chromatography were instrumental in its identification and characterization. This technical guide provides a foundational understanding of the history, metabolism, and analytical approaches related to NT(1-8), offering valuable insights for researchers in neuropeptide pharmacology and drug development.
References
- 1. Structure-activity studies with carboxy- and amino-terminal fragments of neurotensin on hypothalamic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for biological activity of two N-terminal fragments of neurotensin, neurotensin1-8 and neurotensin1-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 4. The stability and metabolism of intravenously administered neurotensin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin: discovery, isolation, characterization, synthesis and possible physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Primary Sequence of Human Neurotensin (1-8)
This document provides a comprehensive technical overview of the human Neurotensin fragment (1-8), focusing on its primary sequence, biochemical properties, associated signaling pathways, and the experimental protocols used for its characterization.
Primary Sequence and Biochemical Properties
Human Neurotensin (NT) is a 13-amino acid neuropeptide.[1][2] The N-terminal fragment, Neurotensin (1-8), is an eight-amino-acid peptide derived from the full-length neurotensin.[3] While the C-terminal region of neurotensin is primarily responsible for its biological activity, the N-terminal portion is understood to have a modulatory role.[2]
The primary sequence of human Neurotensin (1-8) is: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg [3]
Table 1: Biochemical Properties of Human Neurotensin (1-8)
| Property | Value | Source |
| Molecular Formula | C46H71N13O14 | |
| Molecular Weight | 1030.1 g/mol | |
| Canonical SMILES | CCC(C)C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1CCC[C@H]1C(=O)N--INVALID-LINK--N)C(=O)O)CCCCN)CC(=O)N)CCC(=O)O)CC2=CC=C(C=C2)O">C@HNC(=O)[C@@H]3CCC(=O)N3 | |
| Description | An 8-amino acid peptide fragment of neurotensin that functions as a human metabolite. |
Signaling Pathways
Neurotensin exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity Neurotensin receptor 1 (NTSR1). The binding of Neurotensin and its active fragments to NTSR1 initiates a cascade of intracellular signaling events.
Upon agonist binding, NTSR1 couples to several G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13. This coupling triggers downstream effector systems:
-
Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: Coupling to the pertussis toxin (PTX)-sensitive Gαi/o proteins can modulate adenylyl cyclase activity and influence ion channel function.
-
ERK1/2 Activation: Full activation of the ERK1/2 (also known as p42/p44 MAPK) pathway is complex and requires signaling through both the Gq-PLC-PKC pathway and a PTX-sensitive Gi/o-c-Src signaling pathway.
-
β-Arrestin Recruitment: Following activation, NTSR1 is phosphorylated, leading to the recruitment of β-arrestins 1 and 2. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling.
Experimental Protocols
The study of Neurotensin (1-8) and related peptides involves a variety of sophisticated experimental techniques, from chemical synthesis to functional cellular assays.
Peptide Synthesis and Purification
-
Methodology: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is standard.
-
Resin: The synthesis begins with an amino acid (e.g., Leu) attached to a solid support (e.g., Wang resin).
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and molecular mass of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).
Receptor Binding Assays
These assays quantify the affinity of a ligand for its receptor.
-
Methodology: Competition binding assays are commonly used.
-
Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., HT-29 cells, which endogenously express NTSR1).
-
Incubation: A fixed concentration of a labeled ligand (e.g., radiolabeled [3H]NT or fluorescently-labeled FAM-NT(8-13)) is incubated with the receptor preparation.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," e.g., NT(1-8)).
-
Equilibrium: The mixture is incubated (e.g., for 1 hour at room temperature) to allow the binding to reach equilibrium.
-
Separation & Detection: Bound and free labeled ligand are separated (e.g., by filtration or washing). The amount of bound label is quantified using a suitable detector (e.g., a scintillation counter for radiolabels or a flow cytometer for fluorescent labels).
-
Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be converted to an inhibition constant (Ki).
-
Functional Assays
Functional assays measure the cellular response following receptor activation.
-
Calcium Flux Assay:
-
Principle: Measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.
-
Methodology: Cells expressing NTSR1 are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist like Neurotensin, the binding to NTSR1 triggers Ca2+ release, causing an increase in fluorescence that is measured over time.
-
-
β-Arrestin Recruitment Assay:
-
Principle: Measures the interaction between the activated receptor and β-arrestin.
-
Methodology: Techniques like Bioluminescence Resonance Energy Transfer (BRET) are used. The receptor is fused to a BRET donor (e.g., luciferase) and β-arrestin to a BRET acceptor (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into proximity, generating a BRET signal.
-
Peptide Stability Assay
-
Principle: Assesses the metabolic stability of the peptide in a biological fluid.
-
Methodology: The peptide is incubated in human plasma at 37°C for various time points (e.g., 2, 5, 24 hours). At each point, an aliquot is taken, and the remaining intact peptide and any degradation fragments are analyzed by RP-HPLC and mass spectrometry.
Quantitative Data Summary
The interaction of Neurotensin and its fragments with NTSR1 has been quantified in numerous studies. The following tables summarize representative data.
Table 2: Receptor Binding Affinities and Functional Potencies
| Ligand | Assay Type | Cell Line | Parameter | Value | Source |
| Neurotensin | Calcium Flux | NTSR1 Nomad | EC50 | 3.38 nM | |
| Neurotensin | β-Arrestin Recruitment | NTSR1 Nomad | EC50 | 7.79 nM | |
| SR48692 (Antagonist) | Calcium Flux | NTSR1 Nomad | IC50 | 108 nM | |
| SR48692 (Antagonist) | β-Arrestin Recruitment | NTSR1 Nomad | IC50 | 142 nM | |
| SR142948 (Antagonist) | SPR Binding | NTS1-H4 | KD | 0.4 nM | |
| NT(8-13) | SPR Binding | NTS1-H4 | KD | 2.5 nM |
References
Physicochemical Properties of Neurotensin (1-8): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (1-8) (NT(1-8)) is the N-terminal octapeptide fragment of the tridecapeptide neurotensin. Its sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.[1][2] While the C-terminal fragments of neurotensin, particularly NT(8-13), have been extensively studied for their high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signaling, the physicochemical properties and biological roles of N-terminal fragments like NT(1-8) are less well-characterized. This technical guide provides a comprehensive overview of the core physicochemical properties of Neurotensin (1-8), detailed experimental methodologies for its study, and an exploration of its known and putative biological activities.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Neurotensin (1-8) are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.
| Property | Value | Reference |
| Amino Acid Sequence | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg | [1][2] |
| Molecular Formula | C46H71N13O14 | [1] |
| Molecular Weight | 1030.1 g/mol | |
| Isoelectric Point (pI) | ~6.8 (Predicted) | |
| Solubility | Soluble in aqueous solutions. | |
| Stability in Human Plasma | Relatively stable, with a reported in vitro half-life of approximately 226 minutes. It is a major metabolic product of full-length neurotensin degradation in plasma. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Neurotensin (1-8)
The synthesis of Neurotensin (1-8) and its analogs is typically achieved through Fmoc solid-phase peptide synthesis.
Methodology:
-
Resin Selection and Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is used as the solid support. The C-terminal amino acid (Arginine) is loaded onto the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU) and coupled to the deprotected N-terminus of the peptide chain.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence (Pro, Lys, Asn, Glu, Tyr, Leu, pGlu).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Washing: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and washed to remove residual scavengers and byproducts.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude synthetic peptide is essential to obtain a highly pure sample of Neurotensin (1-8).
Methodology:
-
Column: A C18 reversed-phase column is commonly used for the purification of peptides.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Solvent B concentration. This separates Neurotensin (1-8) from more polar and less polar impurities.
-
Detection: The elution profile is monitored by UV absorbance, typically at 210-220 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the main peptide peak are collected. The purity of these fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide as a solid.
Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized Neurotensin (1-8).
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions of peptides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap). The molecular weight of Neurotensin (1-8) can be confirmed from the resulting mass spectrum.
-
Tandem Mass Spectrometry (MS/MS): For sequence verification, the parent ion of Neurotensin (1-8) can be selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.
Biological Activity and Signaling Pathways
The biological role of Neurotensin (1-8) is an area of ongoing investigation and presents a more complex picture compared to the well-defined actions of C-terminal neurotensin fragments.
Interaction with Classical Neurotensin Receptors (NTS1 and NTS2)
Numerous studies have demonstrated that the C-terminal hexapeptide of neurotensin, NT(8-13), is the primary determinant for high-affinity binding to and activation of the NTS1 and NTS2 receptors. In contrast, Neurotensin (1-8) exhibits little to no excitatory effect on neurons and is generally considered to be inactive at these classical neurotensin receptors.
Figure 1. Classical signaling pathway of neurotensin fragments.
Evidence for Alternative Biological Roles and Signaling
Despite its inactivity at NTS1 and NTS2, emerging evidence suggests that N-terminal fragments of neurotensin, including NT(1-8), are not merely inactive metabolites but may possess distinct biological functions.
-
Cytoprotective Effects: One study demonstrated that intracisternal administration of NT(1-8) provided significant cytoprotection against cold-restraint stress-induced gastric ulcers in rats, with a dose-dependent efficacy similar to that of full-length neurotensin.
-
Pancreatic Secretion: There is evidence to suggest that N-terminal neurotensin fragments may participate in the hormonal regulation of exocrine pancreas secretion.
-
Novel Receptor Interactions: The biological effects of N-terminal fragments like NT(1-11) on cortisol secretion have been shown to be mediated by a receptor distinct from NTS1, NTS2, and the sortilin/NTS3 receptor. This raises the possibility that NT(1-8) may also interact with a yet-to-be-identified receptor.
Figure 2. Hypothesized signaling pathway for Neurotensin (1-8).
Summary and Future Directions
Neurotensin (1-8) is a stable N-terminal fragment of neurotensin with well-defined primary physicochemical properties. While it does not significantly interact with the classical neurotensin receptors NTS1 and NTS2, emerging evidence points towards independent biological activities that are likely mediated by a distinct, yet uncharacterized, signaling pathway.
Future research should focus on:
-
Deorphanizing the receptor(s) for N-terminal neurotensin fragments.
-
Elucidating the downstream signaling cascades activated by NT(1-8).
-
Further investigating the physiological and pathophysiological roles of NT(1-8) in the central nervous system and peripheral tissues.
A deeper understanding of the physicochemical properties and biological functions of Neurotensin (1-8) will be crucial for a complete picture of the neurotensinergic system and may open new avenues for therapeutic intervention in various physiological and disease processes.
References
Decoding Neurotensin (1-8): A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the receptor binding affinity of Neurotensin fragments, with a primary focus on the biologically active C-terminal sequences. While the N-terminal fragment Neurotensin (1-8) is largely inactive, the C-terminal fragment, particularly Neurotensin (8-13), is crucial for high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signal transduction. This guide will provide a comprehensive overview of the binding characteristics, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular processes.
Quantitative Analysis of Neurotensin Fragment Binding Affinity
The binding affinity of neurotensin and its fragments to the NTS1 and NTS2 receptors is a critical parameter in understanding their physiological roles and in the development of novel therapeutics. The following tables summarize the binding affinities (Ki and IC50 values) from various studies. It is important to note that the C-terminal hexapeptide NT(8-13) represents the pharmacologically active fragment responsible for high-affinity binding and receptor activation[1][2]. In contrast, N-terminal fragments like neurotensin (1-8) are reported to be inactive[3].
| Ligand | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Neurotensin (1-13) | NTS1 | [3H]Neurotensin | Rat brain membranes | - | ~2.85 | [3] |
| Neurotensin (8-13) | NTS1 | [3H]Neurotensin | Rat brain membranes | - | ~2.85 | [3] |
| Neurotensin (1-8) | NTS1 | [3H]Neurotensin | Rat brain membranes | Inactive | - | |
| Neurotensin (8-13) | hNTS1 | [3H]UR-MK300 | HT-29 cells | 1.2 - 21 | - | |
| NT(8-13) analogs | hNTS1 & hNTS2 | Radioligand | - | Low nanomolar | - | |
| NT(8-13) | NTS1 | - | - | Subnanomolar | - |
Table 1: Binding Affinity of Neurotensin Fragments. This table highlights the high affinity of the C-terminal fragment NT(8-13) for the NTS1 receptor, while the N-terminal fragment NT(1-8) shows no significant binding.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity is commonly achieved through radioligand competition binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Neurotensin (8-13)) to displace a radiolabeled ligand from the receptor.
Materials and Reagents:
-
Cell Membranes or Intact Cells: Expressing the neurotensin receptor of interest (e.g., HT-29 cells for endogenous hNTS1).
-
Radioligand: A tritiated or iodinated high-affinity neurotensin receptor ligand (e.g., [3H]Neurotensin or [3H]UR-MK300).
-
Unlabeled Ligand: The compound to be tested (e.g., Neurotensin (8-13) and its analogs).
-
Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain receptor integrity and minimize non-specific binding.
-
Washing Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.
-
Scintillation Cocktail: For quantifying the radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Step-by-Step Methodology:
-
Membrane/Cell Preparation:
-
Homogenize tissues or harvest cultured cells expressing the target receptor.
-
Prepare a membrane fraction by centrifugation or use intact cells in suspension.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the membrane preparation or intact cells.
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).
-
Initiate the binding reaction by adding a fixed, low concentration of the radioligand to all tubes. This concentration is typically at or below the Kd of the radioligand for the receptor to ensure sensitive competition.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold washing buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Processes
Competitive Binding Assay Workflow
The following diagram illustrates the workflow of a typical competitive binding assay used to determine the binding affinity of Neurotensin fragments.
References
- 1. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
"exploratory studies on Neurotensin (1-8) pharmacology"
An In-depth Technical Guide on the Pharmacology of Neurotensin (1-8)
Introduction: Defining Neurotensin and Its Fragments
Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter in the brain and a hormone in the gastrointestinal tract.[1] It is implicated in a wide array of physiological processes, including pain perception, thermoregulation, and the modulation of dopamine systems.[1][2] The full-length peptide, NT(1-13), is processed into various fragments, most notably the N-terminal fragment, Neurotensin (1-8) [NT(1-8)], and the C-terminal fragment, Neurotensin (8-13) [NT(8-13)].
Crucially, extensive pharmacological research has demonstrated that the biological activity of neurotensin resides almost exclusively in its C-terminal portion, NT(8-13).[3][4] This fragment contains the primary epitope for high-affinity binding to neurotensin receptors and subsequent activation. In contrast, the N-terminal fragment, NT(1-8), is consistently reported to be devoid of significant pharmacological activity at neurotensin receptors. This guide provides a technical overview of the exploratory studies that have established the inactive nature of NT(1-8), detailing the standard experimental protocols used to assess its pharmacology.
Metabolism of Neurotensin
Full-length neurotensin is subject to enzymatic degradation in the brain and peripheral tissues. This metabolic process results in the formation of various peptide fragments, including NT(1-8), NT(1-10), and the active NT(8-13). The generation of NT(1-8) is a key step in the inactivation pathway of the parent peptide.
Pharmacological Profile of Neurotensin (1-8): A Summary of Inactivity
Exploratory studies designed to characterize the pharmacology of NT fragments have consistently shown NT(1-8) to be inactive.
-
Receptor Binding: NT(1-8) does not exhibit significant binding affinity for the high-affinity neurotensin receptor (NTS1) or the low-affinity neurotensin receptor (NTS2). These receptors mediate the majority of neurotensin's physiological effects.
-
Functional Activity: In functional assays, NT(1-8) fails to elicit the cellular responses characteristic of neurotensin receptor activation. In vivo electrophysiological recordings have shown that direct application of NT(1-8) to neurons does not alter their firing rate, whereas the parent peptide and NT(8-13) produce significant excitatory effects. Similarly, it does not stimulate second messenger cascades, such as intracellular calcium mobilization, which are hallmarks of NTS1 activation.
Due to this established lack of activity, quantitative data tables for binding affinities (Ki, IC50) and functional potencies (EC50) for Neurotensin (1-8) are not available in the scientific literature.
Experimental Protocols for Pharmacological Assessment
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a receptor. A competitive binding protocol is used to assess whether an unlabeled compound (the "competitor," e.g., NT(1-8)) can displace a radiolabeled ligand with known high affinity from the receptor.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target neurotensin receptor (e.g., NTS1). Tissues are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled neurotensin ligand (e.g., [3H]NT or [125I]NT) and varying concentrations of the unlabeled competitor ligand (NT(1-8)).
-
Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound ligand. Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is plotted against the concentration of the competitor ligand. A decrease in radioactivity indicates displacement of the radioligand. The data is used to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand), from which the binding affinity (Ki) can be derived. For NT(1-8), no significant displacement is observed.
Calcium Mobilization Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) that signal through the Gq protein pathway, such as NTS1. Activation of Gq leads to the release of calcium (Ca2+) from intracellular stores into the cytoplasm. This change in intracellular Ca2+ concentration is detected using a calcium-sensitive fluorescent dye.
Experimental Protocol:
-
Cell Culture and Dye Loading: Cells expressing the NTS1 receptor are cultured in a multi-well plate. Prior to the assay, the cells are loaded with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Inside the cell, the dye is de-esterified to its active, calcium-sensitive form.
-
Baseline Measurement: The plate is placed in a specialized fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader). A baseline fluorescence reading is taken from each well.
-
Compound Addition: The instrument's integrated pipettor adds a solution of the test compound (NT(1-8)) to the wells. A known NTS1 agonist (e.g., NT or NT(8-13)) is used as a positive control.
-
Fluorescence Monitoring: The fluorescence intensity in each well is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence response is measured and plotted against compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response). For NT(1-8), no increase in fluorescence is detected.
In Vivo Electrophysiology
This technique assesses the effect of a compound on the electrical activity of neurons directly within the brain of an anesthetized animal. It provides a measure of the compound's ultimate physiological effect on neuronal function.
Experimental Protocol:
-
Animal Preparation: A rat is anesthetized, and its head is secured in a stereotaxic frame. A small craniotomy is performed to expose the brain region of interest known to contain NT-sensitive neurons, such as the ventral tegmental area (VTA).
-
Electrode Placement: A recording microelectrode is slowly lowered into the target brain region to isolate the electrical activity (action potentials or "spikes") of a single neuron.
-
Drug Administration: A micropipette containing the test compound (NT(1-8)) is positioned near the recording electrode. The compound is applied directly onto the neuron using micro-pressure ejection.
-
Recording and Analysis: The neuron's firing rate (spikes per second) is recorded before, during, and after the application of the compound. An increase or decrease in firing rate indicates an excitatory or inhibitory effect, respectively. Studies using this method show that while NT and NT(8-13) cause a robust increase in the firing rate of VTA neurons, NT(1-8) has no effect.
Conclusion
The comprehensive body of pharmacological evidence demonstrates that Neurotensin (1-8) is a biologically inactive N-terminal fragment of the parent neurotensin peptide. Exploratory studies using radioligand binding assays, functional second messenger assays, and in vivo electrophysiology have consistently failed to show any significant interaction with or activation of neurotensin receptors. Consequently, the focus of research and drug development related to the neurotensin system remains firmly on the full-length peptide and its active C-terminal fragment, NT(8-13), which are responsible for mediating the diverse physiological effects of neurotensin.
References
- 1. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Neurotensin (1-8) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the Neurotensin (1-8) (NT(1-8)) peptide. NT(1-8) is the N-terminal fragment of the 13-amino acid neuropeptide Neurotensin (
Structural Characteristics of Neurotensin (1-8)
The primary sequence of Neurotensin (1-8) is
Nuclear Magnetic Resonance (NMR) Spectroscopy Findings
NMR spectroscopy is a powerful technique for determining the structure of biomolecules in solution. Studies on neurotensin and its fragments have utilized proton (¹H) NMR to assign the resonances of the individual amino acids. These assignments are fundamental to deducing the peptide's conformation. For NT(1-8), the analysis of chemical shifts, coupling constants, and the absence of long-range Nuclear Overhauser Effects (NOEs) are consistent with a disordered, random coil conformation.
Table 1: Summary of Expected NMR Observables for a Random Coil Peptide like NT(1-8)
| NMR Parameter | Expected Observation for a Random Coil Peptide | Implication for NT(1-8) Structure |
| ¹H Chemical Shift Dispersion | Narrow dispersion of amide proton resonances (typically between 7.8 and 8.5 ppm). | Indicates that the amino acid residues experience a similar, solvent-exposed chemical environment, which is characteristic of an unstructured peptide. |
| ³J(HN,Hα) Coupling Constants | Values typically average around 6-7 Hz. | These values are indicative of rapid averaging over a wide range of dihedral angles, which is a hallmark of a flexible peptide backbone. |
| Nuclear Overhauser Effects (NOEs) | Absence of strong, long-range NOEs between non-adjacent residues. | The lack of proximity between distant protons confirms the absence of a stable, folded structure. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure of peptides and proteins. The CD spectrum of a random coil peptide is characterized by a strong negative band near 200 nm. While specific quantitative deconvolution of the CD spectrum for NT(1-8) is not extensively reported, the qualitative features are consistent with a predominantly disordered structure.
Table 2: Expected Circular Dichroism Spectral Features for NT(1-8)
| Secondary Structure | Characteristic Wavelengths (nm) | Expected Contribution in NT(1-8) |
| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. | Minimal |
| β-sheet | Negative band at ~218 nm, positive band at ~195 nm. | Minimal |
| Random Coil | Strong negative band near 200 nm. | Dominant |
Experimental Protocols
Peptide Sample Preparation for Structural Analysis
-
Synthesis and Purification: NT(1-8) peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Characterization: The purified peptide's identity is confirmed by mass spectrometry to verify the correct molecular weight.
-
Buffer Preparation: For structural studies, the lyophilized peptide is dissolved in an appropriate buffer. For NMR, this is typically a buffered solution in H₂O/D₂O (90%/10%) at a pH that minimizes exchange of amide protons with the solvent (around pH 4-5). For CD spectroscopy, a low-salt buffer, such as phosphate buffer, is used to avoid interference with the measurement.
NMR Spectroscopy Protocol for a Random Coil Peptide
-
Sample Preparation: Dissolve the purified NT(1-8) peptide in 90% H₂O/10% D₂O containing a suitable buffer (e.g., 20 mM sodium phosphate, pH 5.0) to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample quality and concentration.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. A mixing time of 200-400 ms is appropriate for detecting any potential transient or weak interactions.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances sequentially using the TOCSY and NOESY spectra.
-
Analyze the chemical shifts and ³J(HN,Hα) coupling constants to assess the peptide's conformational preferences. The lack of significant deviation from random coil values confirms a disordered structure.
-
Mass Spectrometry Protocol for Peptide Analysis
-
Sample Preparation: Dissolve the purified NT(1-8) peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide and confirm its purity.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) of NT(1-8) for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is commonly used to induce fragmentation along the peptide backbone.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
The fragmentation pattern provides sequence confirmation and can reveal information about post-translational modifications, although none are expected for synthetic NT(1-8).
-
Signaling Pathways of Neurotensin
Although NT(1-8) itself is generally considered to be a degradation product with significantly lower affinity for neurotensin receptors compared to the full-length peptide or the C-terminal fragment NT(8-13), the signaling pathways initiated by neurotensin are critical to understanding its overall biological context. Neurotensin exerts its effects primarily through the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).
G Protein-Dependent Signaling
Upon binding of neurotensin to NTSR1, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. NTSR1 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, NTSR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. β-arrestins also act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling and mediating receptor internalization.
Experimental Workflow Overview
The structural analysis of a peptide like NT(1-8) follows a logical workflow, from initial production to detailed biophysical characterization.
Conclusion
The structural analysis of Neurotensin (1-8) reveals it to be a highly flexible and disordered peptide in aqueous solution. This lack of a defined structure is a key biophysical characteristic that likely influences its biological activity and degradation profile. The experimental protocols outlined in this guide provide a robust framework for the characterization of NT(1-8) and similar peptides. Furthermore, a thorough understanding of the complex signaling pathways initiated by the parent peptide, neurotensin, is essential for contextualizing the potential roles of its fragments and for the development of novel modulators of the neurotensinergic system.
Methodological & Application
Application Notes and Protocols: Utilizing Neurotensin (1-8) as a Negative Control in Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of biological effects in the central nervous system and periphery by interacting with its receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The biological activity of neurotensin is predominantly mediated by its C-terminal fragment, Neurotensin (8-13) (NT(8-13)). This hexapeptide has been shown to bind with high affinity to neurotensin receptors and elicit downstream signaling. In contrast, the N-terminal fragment, Neurotensin (1-8) (NT(1-8)), demonstrates negligible affinity for NTS1 and NTS2 receptors. This significant difference in binding affinity makes NT(1-8) an ideal negative control for in vitro binding assays, ensuring the observed binding of a test compound is specific to the neurotensin receptor and not due to non-specific interactions.
Rationale for Using Neurotensin (1-8) as a Negative Control
In receptor binding assays, it is crucial to differentiate between specific binding to the receptor of interest and non-specific binding to other components of the assay system (e.g., cell membranes, filter plates). A suitable negative control should possess similar physicochemical properties to the active ligand but lack specific affinity for the target receptor.
Key characteristics of Neurotensin (1-8) as a negative control:
-
Negligible Receptor Affinity: Studies have consistently shown that the C-terminal portion of neurotensin is essential for high-affinity binding to NTS1 and NTS2 receptors. Truncation of the C-terminal residues, as in NT(1-8), results in a dramatic loss of binding affinity. While direct binding data for NT(1-8) is scarce, the removal of key C-terminal amino acids is known to abolish high-affinity binding.
-
Structural Similarity: As a fragment of the endogenous ligand, NT(1-8) shares a similar peptide backbone, reducing the likelihood of introducing artifacts that might arise from using a completely unrelated molecule as a negative control.
-
Biological Inactivity at NTS1/NTS2: The lack of significant binding to NTS1 and NTS2 receptors translates to a lack of receptor activation and downstream signaling through these pathways. It is important to note, however, that some studies have suggested potential biological activity of N-terminal fragments of neurotensin in specific contexts, independent of NTS1 and NTS2 binding. Therefore, its suitability as a negative control is context-dependent and primarily applies to assays specifically investigating NTS1 and NTS2 receptor interactions.
Alternatively, a scrambled peptide with the same amino acid composition as NT(8-13) but a randomized sequence can also serve as an excellent negative control to demonstrate sequence-specific binding.[1][2][3]
Data Presentation
The following table summarizes the binding affinities of full-length neurotensin, its active fragment NT(8-13), and the rationale for the expected negligible affinity of NT(1-8) at human NTS1 and NTS2 receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| Neurotensin (1-13) | hNTS1 | 0.2 nM (Kd) | [4] |
| hNTS2 | 4 nM (Kd) | [4] | |
| Neurotensin (8-13) | hNTS1 | 0.33 nM - 0.68 nM | |
| hNTS2 | 1.8 nM | ||
| Neurotensin (1-8) | hNTS1 | > 10,000 nM (estimated) | |
| hNTS2 | > 10,000 nM (estimated) |
Note: The binding affinity for Neurotensin (1-8) is estimated based on structure-activity relationship studies demonstrating that the C-terminal hexapeptide is the pharmacologically active fragment and removal of C-terminal residues leads to a dramatic loss of affinity. A study showed that a tetrapeptide lacking residues at positions 8 and 9 of NT(8-13) had a Ki of >50,000 nM for both hNTS1 and hNTS2.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for NTS1 Receptor
This protocol describes a competitive binding assay using membranes from cells expressing the human NTS1 receptor, [³H]-Neurotensin as the radioligand, and Neurotensin (1-8) to define non-specific binding.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human NTS1 receptor.
-
Radioligand: [³H]-Neurotensin (specific activity ~80-120 Ci/mmol).
-
Competitors:
-
Unlabeled Neurotensin (1-13) or Neurotensin (8-13) (for generating competition curves).
-
Test compounds.
-
-
Negative Control: Neurotensin (1-8).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the NTS1-expressing cell membranes on ice. Homogenize gently and dilute to the desired concentration (typically 10-50 µg protein per well) in ice-cold Assay Buffer.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Neurotensin (1-13) or Neurotensin (8-13) (e.g., 1 µM final concentration).
-
Negative Control Well: Add 50 µL of a high concentration of Neurotensin (1-8) (e.g., 10 µM final concentration).
-
Competition Wells: Add 50 µL of varying concentrations of unlabeled competitor (test compound or standard).
-
-
Add Radioligand: Add 50 µL of [³H]-Neurotensin (at a final concentration close to its Kd, e.g., 0.5-1.0 nM) to all wells.
-
Add Membranes: Add 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
The counts in the "Negative Control Well" containing Neurotensin (1-8) should be similar to the "Non-specific Binding" wells, confirming the lack of specific binding of NT(1-8).
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Neurotensin Signaling Pathway
Experimental Workflow for Competitive Binding Assay
Logical Relationship of Controls in Binding Assays
References
Application of Neurotensin (1-8) in Neurotensin Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery. Its biological actions are primarily mediated by two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The C-terminal fragment of neurotensin, encompassing amino acids 8-13 (Arg-Arg-Pro-Tyr-Ile-Leu), is recognized as the minimal sequence required for high-affinity binding and full agonist activity at these receptors. While the specific fragment Neurotensin (1-8) is less commonly studied, the fragment Neurotensin (8-13) is widely utilized as a surrogate for the full-length peptide in receptor binding and functional assays due to its equipotent biological activity. These application notes provide a comprehensive overview of the use of Neurotensin (8-13) in characterizing neurotensin receptor function, complete with detailed experimental protocols and quantitative data.
Data Presentation: Pharmacological Profile of Neurotensin (8-13)
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurotensin (8-13) for human neurotensin receptors. This data is crucial for designing and interpreting experiments aimed at understanding neurotensin receptor pharmacology.
Table 1: Binding Affinity of Neurotensin (8-13) at Human Neurotensin Receptors
| Ligand | Receptor | K_i_ (nM) | Cell Line | Radioligand | Reference |
| Neurotensin (8-13) | hNTS1 | 0.33 | HEK293T | [³H]Neurotensin (8-13) | [] |
| Neurotensin (8-13) | hNTS2 | 0.95 | HEK293T | [³H]Neurotensin (8-13) | [] |
| Neurotensin (8-13) | hNTS1 | 6.5 | HEK293T | [³H]Neurotensin (8-13) | [2] |
| Neurotensin (8-13) | hNTS1 | 4.2 | HEK293T | [³H]Neurotensin (8-13) | [3] |
Table 2: Functional Potency of Neurotensin (8-13) at Human Neurotensin Receptor 1
| Ligand | Assay Type | EC_50_ (nM) | Cell Line | Response Measured | Reference |
| Neurotensin (8-13) | Calcium Mobilization | 0.82 | HEK293T | Intracellular Ca²⁺ increase | [2] |
| Neurotensin (8-13) | Action Potential Frequency | 5 | Frog Pituitary Melanotropes | Increased action potential frequency | |
| Neurotensin (8-13) | Not Specified | 0.88 | Not Specified | Not Specified |
Signaling Pathways of the Neurotensin 1 Receptor (NTS1)
Activation of the NTS1 receptor by neurotensin or its active fragment, NT(8-13), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally, NTS1 can couple to other G proteins, such as Gαi/o and Gα13, and can also signal through β-arrestin pathways, leading to the activation of the ERK1/2 signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments utilizing Neurotensin (8-13) are provided below.
Receptor Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabeled ligands, such as Neurotensin (8-13), for the NTS1 receptor.
Materials:
-
HEK293T cells stably expressing the human NTS1 receptor.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and protease inhibitors).
-
Radioligand: [³H]Neurotensin (8-13).
-
Unlabeled Neurotensin (8-13) (for determining non-specific binding and as a reference compound).
-
Test compounds.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293T-hNTS1 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound or Neurotensin (8-13).
-
A fixed concentration of [³H]Neurotensin (8-13) (typically at a concentration close to its K_d_).
-
For determining non-specific binding, add a high concentration of unlabeled Neurotensin (8-13) (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC_50_ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of NTS1 receptors, which primarily couple to the Gαq pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NTS1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
Neurotensin (8-13) or other test agonists.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the NTS1-expressing cells into the microplates at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Agonist Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of Neurotensin (8-13) or the test agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC_50_ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Materials:
-
Cell membranes from cells expressing the NTS1 receptor and the G protein of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Guanosine diphosphate (GDP).
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Neurotensin (8-13) or other test agonists.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as described in the receptor binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following components:
-
Assay buffer.
-
GDP (typically 10-100 µM final concentration).
-
Increasing concentrations of Neurotensin (8-13) or the test agonist.
-
Cell membranes.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
For non-specific binding, add unlabeled GTPγS (10 µM) before the radioligand.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Generate a dose-response curve by plotting the stimulated [³⁵S]GTPγS binding against the agonist concentration and calculate the EC_50_ and E_max_ values.
-
Conclusion
Neurotensin (8-13) is an indispensable tool for the investigation of neurotensin receptor pharmacology and function. The data and protocols presented here provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of the neurotensinergic system in health and disease, and to facilitate the discovery of novel therapeutic agents targeting neurotensin receptors.
References
Application Note: Solid-Phase Synthesis of Neurotensin (1-8)
Introduction Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. The N-terminal fragment, Neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a significant component for studying the structure-activity relationship of the full peptide. Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the standard method for obtaining high-purity synthetic peptides for research and drug development. This protocol outlines the manual synthesis of Neurotensin (1-8) on a 2-chlorotrityl chloride resin, followed by cleavage, deprotection, and purification.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents and materials required for the synthesis, cleavage, and purification of Neurotensin (1-8).
| Category | Item | Purpose |
| Solid Support (Resin) | 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh | Insoluble support for peptide elongation |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Deionized Water (HPLC grade) | Resin swelling, washing, and HPLC |
| Amino Acid Derivatives | Fmoc-Arg(Pbf)-OH[1][2], Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH[3], Fmoc-Asn(Trt)-OH[4], Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-pGlu-OH | Building blocks for peptide synthesis |
| Coupling Reagents | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA) | Activation of amino acid carboxyl groups |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removal of N-terminal Fmoc group |
| Cleavage & Deprotection | Reagent K : Trifluoroacetic acid (TFA), Phenol, Thioanisole, Deionized Water, 1,2-Ethanedithiol (EDT) | Cleavage from resin and side-chain deprotection |
| Purification Reagents | 0.1% (v/v) TFA in Deionized Water (Mobile Phase A), 0.1% (v/v) TFA in Acetonitrile (Mobile Phase B) | RP-HPLC mobile phases |
Synthesis Workflow Diagram
The diagram below illustrates the complete workflow for the solid-phase synthesis of Neurotensin (1-8).
Caption: Workflow for the solid-phase synthesis of Neurotensin (1-8).
Detailed Synthesis Protocol
The synthesis is based on a 0.1 mmol scale.
Step 1: Resin Preparation and First Amino Acid Loading
-
Place 2-chlorotrityl chloride resin (e.g., 150 mg, ~0.1 mmol assuming 0.67 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in DCM (3 mL) for 30 minutes. Drain the DCM.
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in 2 mL of DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 2 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
Step 2: Iterative Peptide Elongation This cycle is repeated for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu, and finally pGlu.
-
Fmoc Deprotection: Add 20% piperidine in DMF (3 mL) to the resin and agitate for 3 minutes. Drain. Add a fresh 3 mL of 20% piperidine in DMF and agitate for 7 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF (2 mL) for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
To monitor coupling completion, a Kaiser test can be performed on a small sample of beads.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 3 mL).
-
Repeat the deprotection and coupling cycle for all amino acids in the sequence.
Step 3: Cleavage and Deprotection
-
After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin thoroughly under a high vacuum for at least 2 hours.
-
Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v). Caution: Prepare in a fume hood.
-
Add the freshly prepared Reagent K (3 mL) to the dry resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube. Rinse the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 30 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Step 4: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Apply a linear gradient of Mobile Phase B (0.1% TFA in ACN) against Mobile Phase A. A typical gradient might be 5-65% B over 60 minutes.
-
Monitor the elution at 214 nm and 280 nm and collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
The following tables provide typical quantitative parameters for the synthesis and expected results.
Table 1: Reagent Stoichiometry and Reaction Times
| Step | Reagent | Equivalents (relative to resin loading) | Typical Time |
| First AA Loading | Fmoc-Arg(Pbf)-OH / DIPEA | 2 / 4 | 2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 3 + 7 minutes |
| Amino Acid Coupling | Fmoc-AA / HBTU / DIPEA | 3 / 3 / 6 | 45-60 minutes |
| Final Cleavage | Reagent K | - | 2-3 hours |
Table 2: Expected Yield and Purity
| Parameter | Expected Outcome | Notes |
| Crude Peptide Purity | 50-80% | Highly sequence-dependent. Assessed by analytical RP-HPLC. |
| Final Purity (Post-HPLC) | >95% | Standard for most research applications. Can be increased to >98% with careful fraction collection. |
| Overall Yield | 10-30% | Calculated based on the initial resin loading. Varies significantly with sequence length and difficulty. |
| Final Product | White, lyophilized powder | Store at -20°C or lower. |
References
Application Note: High-Purity Neurotensin (1-8) Purification via Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the neurotensin fragment (1-8) using reverse-phase high-performance liquid chromatography (RP-HPLC). Neurotensin, a tridecapeptide, and its fragments are crucial in various physiological processes, acting as neurotransmitters or neuromodulators in the central nervous system and as local hormones in the gastrointestinal tract.[1] The active C-terminal region of neurotensin is recognized by its receptors, making the purification of its fragments, such as neurotensin (1-8), essential for functional and structural studies.[2] This document outlines the materials, equipment, and a step-by-step methodology for achieving high-purity neurotensin (1-8), along with data presentation in a tabular format and visual representations of the experimental workflow and system setup.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu.[1] The fragment neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg) represents the N-terminal portion of the full-length peptide. The purification of such peptide fragments is a critical step in research and drug development to ensure that subsequent biological assays are free from interfering impurities. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[3][4] The choice of a C18 stationary phase is common for peptide separations, offering excellent hydrophobic interaction for retaining and resolving peptide mixtures. This protocol is designed to provide a robust method for the purification of neurotensin (1-8).
Data Summary
The following table summarizes the expected results from the RP-HPLC purification of neurotensin (1-8) based on the provided protocol.
| Parameter | Value |
| Peptide Name | Neurotensin (1-8) |
| Sequence | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg |
| Molecular Weight | ~1007.1 Da |
| HPLC Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 45% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Expected Retention Time | ~15-20 minutes (dependent on exact system) |
| Achievable Purity | >98% |
| Sample Loading | 1 mg crude peptide dissolved in Mobile Phase A |
Experimental Protocol
This section details the step-by-step methodology for the purification of neurotensin (1-8).
Materials and Reagents
-
Crude synthetic neurotensin (1-8) peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Lyophilizer (for sample recovery)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Sample Preparation
-
Accurately weigh approximately 1 mg of crude neurotensin (1-8) peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Method
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Program the HPLC system to run the following gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 40 | 55 | 45 |
| 45 | 5 | 95 |
| 50 | 5 | 95 |
| 51 | 95 | 5 |
| 60 | 95 | 5 |
-
Detection: Monitor the elution of the peptide at a wavelength of 220 nm, which is characteristic of the peptide bond.
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes. The expected retention time for neurotensin (1-8) is between 15 and 20 minutes.
-
Column Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 10 minutes before the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method to confirm the purity of the neurotensin (1-8) peptide.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution containing the purified peptide and lyophilize to obtain the final product as a dry powder.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of neurotensin (1-8).
Caption: Workflow for Neurotensin (1-8) Purification.
HPLC System Configuration
This diagram shows the logical relationship of the components in the HPLC system used for the purification.
Caption: HPLC System for Peptide Purification.
References
- 1. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Identification of Neurotensin (1-8)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and quantification of Neurotensin (1-8) using mass spectrometry. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are included to support researchers in neuroscience and drug development.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of functions in the central nervous system and periphery, including roles in pain perception, temperature regulation, and dopamine pathway modulation.[1] NT is derived from a larger precursor protein that also contains the related neuropeptide, neuromedin N.[1] The N-terminal fragment, Neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a major metabolite of NT.[2] Accurate and sensitive detection of Neurotensin (1-8) is crucial for understanding its physiological and pathological roles. Mass spectrometry has emerged as a powerful tool for the specific and quantitative analysis of neuropeptides like Neurotensin (1-8) in complex biological matrices.
Signaling Pathways of Neurotensin
Neurotensin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1). The binding of neurotensin or its active fragments to NTSR1 initiates a cascade of intracellular signaling events. The activation of NTSR1 can lead to the stimulation of multiple G proteins, including Gq, Gi/o, and Gs, depending on the cellular context.[3]
The NTSR1 signaling pathway is complex and can lead to various cellular responses. Key events include the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and proliferation. Furthermore, NTSR1 signaling can involve the recruitment of β-arrestins, which play a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Caption: Neurotensin Receptor 1 Signaling Pathway.
Experimental Protocols
Sample Preparation
The following protocols are generalized for the extraction of Neurotensin (1-8) from biological matrices. Optimization may be required for specific sample types and instrument sensitivity.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from methods for neuropeptide extraction from plasma.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Phosphoric acid (85%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Oasis HLB SPE cartridges
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Plasma Preparation: Centrifuge whole blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.
-
Acidification: Thaw plasma on ice. For every 1 mL of plasma, add 10 µL of 85% phosphoric acid to precipitate larger proteins and stabilize the peptides. Vortex briefly.
-
Protein Precipitation: Centrifuge the acidified plasma at 14,000 x g for 20 minutes at 4°C.
-
SPE Cartridge Conditioning:
-
Wash the Oasis HLB SPE cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
-
Sample Loading: Load the supernatant from the centrifuged plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptides with 1 mL of 80% ACN in 0.1% TFA in water into a clean collection tube.
-
Drying: Evaporate the eluate to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid for analysis.
Protocol 2: Extraction from Rat Brain Tissue
This protocol is a general procedure for neuropeptide extraction from brain tissue.
Materials:
-
Rat brain tissue, rapidly dissected and frozen in liquid nitrogen
-
Acidified methanol (90% methanol, 9% water, 1% acetic acid)
-
Homogenizer (e.g., sonicator or tissue grinder)
-
Centrifuge
-
Solid-phase extraction cartridges (e.g., C18 Sep-Pak)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Homogenization: Weigh the frozen brain tissue. Add 10 volumes of ice-cold acidified methanol per gram of tissue. Homogenize the tissue thoroughly on ice.
-
Extraction: Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
SPE Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with ACN followed by 0.1% TFA in water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water.
-
Elute the peptides with a solution of ACN in 0.1% TFA (e.g., 60-80% ACN).
-
-
Drying: Evaporate the supernatant or SPE eluate to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of LC-MS grade water with 0.1% formic acid.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%), ramp up to a higher percentage (e.g., 40-60%) over 10-20 minutes to elute the peptides, followed by a wash and re-equilibration step. The gradient should be optimized for the specific column and system.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Method: The following parameters should be used as a starting point and optimized for the specific instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS followed by product ion scans for identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
Neurotensin (1-8) Mass Spectrometry Parameters: The amino acid sequence of Neurotensin (1-8) is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. Its monoisotopic mass is 1030.55 Da.
| Parameter | Value |
| Precursor Ion (m/z) [M+2H]²⁺ | 516.28 |
| Precursor Ion (m/z) [M+3H]³⁺ | 344.52 |
Theoretical Fragment Ions (b and y ions) for [M+2H]²⁺ Precursor:
| Fragment Ion | m/z | Fragment Ion | m/z |
| b₂ | 242.15 | y₁ | 175.12 |
| b₃ | 405.21 | y₂ | 272.17 |
| b₄ | 534.25 | y₃ | 400.23 |
| b₅ | 648.30 | y₄ | 514.27 |
| b₆ | 776.40 | y₅ | 643.31 |
| b₇ | 873.45 | y₆ | 806.38 |
| y₇ | 919.46 |
Note: The selection of precursor and fragment ions for MRM should be based on experimental data to determine the most intense and specific transitions.
Data Presentation
The following table summarizes representative quantitative data for Neurotensin and its fragments found in human plasma. Note that the methods of detection in these historical studies were primarily radioimmunoassay (RIA), and LC-MS/MS methods are expected to provide higher specificity.
| Condition | Neurotensin (1-13) Concentration (pM) | Neurotensin (1-8) Concentration (pM) | Reference |
| Fasting | 3 | Increased from fasting | |
| 30 min after fat ingestion | 26 | Markedly increased | |
| Meal Response (Plateau) | - | Molar ratio of intact NT to NT(1-8) ~1:4.6 |
Experimental Workflow
The overall workflow for the identification and quantification of Neurotensin (1-8) is depicted below.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neurotensin (1-8) as a Non-Binding Peptide Control for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by interacting with its receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The biological activity of neurotensin is conferred by its C-terminal fragment, neurotensin (8-13). In contrast, the N-terminal fragment, neurotensin (1-8), is a major metabolite of NT that does not bind to neurotensin receptors and is therefore biologically inactive in receptor-mediated pathways. This lack of binding and activity makes neurotensin (1-8) an ideal negative control for in vivo studies investigating the specific effects of neurotensin and its analogs. This document provides detailed application notes and protocols for the use of neurotensin (1-8) as a non-binding peptide control.
Data Presentation
The following tables summarize the differential effects of full-length neurotensin (1-13) and its inactive fragment neurotensin (1-8), providing a clear quantitative basis for the use of NT(1-8) as a negative control.
| Peptide | Dose (ICV) | Animal Model | Assay | Outcome | Reference |
| Neurotensin (1-13) | 30 µg | Rat | EEG (awake) | Increase in theta range (4-7 Hz) power spectrum | [1] |
| Neurotensin (1-8) | 30 µg | Rat | EEG (awake) | Inactive | [1] |
| Neurotensin (1-8) | 90 µg | Rat | EEG (awake) | Inactive | [1] |
| Neurotensin (1-13) | 10 µg | Rat | EEG (sleep-wake) | Awakening effect, increased latency to sleep stages | [1] |
| Neurotensin (1-13) | 30 µg | Rat | EEG (sleep-wake) | Awakening effect, increased latency to sleep stages | [1] |
| Neurotensin (1-8) | 10 µg | Rat | EEG (sleep-wake) | Inactive | |
| Neurotensin (1-8) | 90 µg | Rat | EEG (sleep-wake) | Inactive |
Table 1: Effects of Intracerebroventricular (ICV) Administration of Neurotensin (1-13) and Neurotensin (1-8) on Electroencephalogram (EEG) in Rats.
| Peptide Fragment | Concentration | Preparation | Assay | Outcome | Reference |
| Neurotensin (8-13) | 20-200 nM | Guinea Pig Brain Slices | Intracellular Recording | Reproduced NT-induced depolarization and bursting | |
| Neurotensin (1-8) | 20-200 nM | Guinea Pig Brain Slices | Intracellular Recording | Did not reproduce NT-induced effects |
Table 2: In Vitro Activity of Neurotensin Fragments on Basal Forebrain Cholinergic Neurons.
Mandatory Visualization
Neurotensin Signaling Pathway
Caption: Neurotensin Signaling Pathway via NTS1 Receptor.
Experimental Workflow: In Vivo Peptide Administration and Monitoring
Caption: In Vivo Peptide Administration Workflow.
Experimental Protocols
The following protocols are provided as a template for in vivo studies using neurotensin (1-8) as a non-binding control. The specific parameters (e.g., animal strain, peptide concentration, administration volume) should be optimized for each experimental design.
Protocol 1: Intracerebroventricular (ICV) Injection in Rodents
Objective: To administer peptides directly into the central nervous system to assess their central effects.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
-
Neurotensin (1-13) or (8-13) solution
-
Neurotensin (1-8) solution (control)
-
Sterile saline or artificial cerebrospinal fluid (aCSF) (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the skull is level.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using appropriate stereotaxic coordinates for the target brain region (e.g., lateral ventricle), drill a small hole in the skull.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before the experiment.
-
-
Peptide Administration:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula connected to the microsyringe.
-
Infuse the peptide solution (e.g., 1-5 µL) over a set period (e.g., 1-2 minutes).
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Experimental Groups:
-
Group 1: Vehicle (e.g., sterile saline or aCSF)
-
Group 2: Neurotensin (1-13) or (8-13) (at desired concentrations)
-
Group 3: Neurotensin (1-8) (at the same molar concentration as the active peptide)
-
Protocol 2: Assessment of Neurotensin-Induced Hypothermia
Objective: To measure changes in core body temperature following central administration of neurotensin and its inactive control.
Materials:
-
Rectal probe thermometer or implantable temperature transponder
-
Animals with ICV cannulas (from Protocol 1)
-
Peptide solutions as described in Protocol 1
Procedure:
-
Baseline Measurement: Acclimatize the animal to the testing environment and measure its baseline core body temperature.
-
Peptide Administration: Administer the vehicle, active neurotensin peptide, or neurotensin (1-8) via ICV injection as described in Protocol 1.
-
Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined period (e.g., 2-4 hours) post-injection.
-
Data Analysis: Plot the change in body temperature from baseline over time for each experimental group. Compare the temperature profiles between the groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Expected Outcome: Animals receiving active neurotensin are expected to show a significant drop in core body temperature, while the vehicle and neurotensin (1-8) groups should show no significant change.
Protocol 3: Assessment of Locomotor Activity
Objective: To evaluate the effect of centrally administered neurotensin on spontaneous locomotor activity.
Materials:
-
Open field arena equipped with automated photobeam tracking or video tracking software
-
Animals with ICV cannulas (from Protocol 1)
-
Peptide solutions as described in Protocol 1
Procedure:
-
Habituation: Place the animal in the open field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Peptide Administration: Administer the vehicle, active neurotensin peptide, or neurotensin (1-8) via ICV injection.
-
Locomotor Activity Recording: Immediately after injection, place the animal back into the open field arena and record its locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center) for a defined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minute intervals) to assess the time course of any effects. Compare the total activity and activity over time between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Expected Outcome: Active neurotensin has been shown to have complex effects on locomotor activity, often causing an initial suppression followed by hyperactivity depending on the dose and brain region targeted. Neurotensin (1-8) is expected to have no effect on locomotor activity compared to the vehicle control.
Conclusion
Neurotensin (1-8) is a well-validated, non-binding peptide control for in vivo studies of neurotensin signaling. Its inability to activate neurotensin receptors, as demonstrated by both in vitro and in vivo data, ensures that any observed effects of the active neurotensin peptide are specific to receptor-mediated pathways. The protocols provided herein offer a framework for designing rigorous experiments to investigate the physiological and behavioral roles of neurotensin, incorporating the essential negative control for robust and reliable data.
References
Application Notes and Protocols for Cell-Based Assays Using Neurotensin (1-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and peripheral tissues by activating G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2). The biological activity of neurotensin is primarily attributed to its C-terminal fragment, Neurotensin (8-13) (NT(8-13)), which contains the key residues for high-affinity receptor binding and activation.[1] In contrast, the N-terminal fragment, Neurotensin (1-8) (NT(1-8)), has been shown to be inactive in eliciting downstream signaling events such as intracellular calcium mobilization.[2]
These application notes provide detailed protocols for common cell-based assays to study neurotensin receptor activation. While the focus is on the inactive fragment NT(1-8), the protocols are presented in the context of its use as a negative control alongside the full-length neurotensin or the active fragment NT(8-13). These assays are crucial for identifying and characterizing novel ligands targeting neurotensin receptors.
Signaling Pathways of Neurotensin Receptor 1 (NTS1)
Activation of NTS1 by neurotensin or its active fragments initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαq, Gαi/o, and Gα13.[3] This promiscuous coupling leads to the activation of various downstream effector pathways, including the mobilization of intracellular calcium, modulation of cyclic AMP (cAMP) levels, activation of the mitogen-activated protein kinase (MAPK) cascade (ERK1/2), and recruitment of β-arrestins. Full activation of ERK1/2 has been shown to require signaling through both the Gq/PLCβ and a pertussis toxin-sensitive Gi/o-c-Src pathway.
Quantitative Data Summary
The following table summarizes the biological activity of Neurotensin and its fragments in various cell-based assays. Notably, Neurotensin (1-8) is reported to be inactive.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Neurotensin | Calcium Mobilization | HT-29 | EC50 | 0.8 ± 1.0 nM | |
| Neurotensin | Calcium Mobilization | CHO-K1/NTS1 | EC50 | 3.38 x 10-9 M | |
| Neurotensin | β-Arrestin Recruitment | CHO-K1/NTS1 | EC50 | 7.79 x 10-9 M | |
| Neurotensin (8-13) | Calcium Mobilization | HL-60 | EC50 | 9.9 ± 3.2 nM | |
| Neurotensin (8-13) | Gq Signaling | rNTS1 expressing cells | EC50 | 2.06 nM | |
| Neurotensin (1-8) | Calcium Mobilization | HL-60 | Activity | No detectable response up to 10 µM | |
| Neurotensin (1-11) | Calcium Mobilization | HL-60 | Activity | No detectable response up to 10 µM |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to assess the activity of neurotensin analogs. Neurotensin (1-8) should be included as a negative control.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NTS1 receptor activation, a direct consequence of Gq protein coupling and subsequent IP3 production.
Materials:
-
HT-29 or CHO-K1 cells stably expressing NTS1.
-
Black-sided, clear-bottom 96-well plates.
-
Growth medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Neurotensin, Neurotensin (8-13), and Neurotensin (1-8).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into black-sided, clear-bottom 96-well plates at a density that will yield a 95% confluent monolayer the next day (e.g., 45,000-50,000 cells/well for HT-29).
-
Dye Loading:
-
The following day, remove the growth medium.
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM (e.g., 1 µM) in assay buffer.
-
Incubate in the dark at room temperature or 37°C for 30-60 minutes.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of test compounds (Neurotensin, NT(8-13), and NT(1-8)) in assay buffer.
-
Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the compounds into the wells and continue to measure the fluorescence intensity over time (e.g., for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each active compound.
-
cAMP Accumulation Assay
This assay measures the modulation of intracellular cyclic AMP levels. NTS1 can couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.
Materials:
-
CHO-K1 cells stably expressing NTS1.
-
White, opaque 96-well plates.
-
Growth medium.
-
Stimulation buffer.
-
Forskolin.
-
Neurotensin, Neurotensin (8-13), and Neurotensin (1-8).
-
cAMP detection kit (e.g., HTRF, ELISA-based).
Procedure:
-
Cell Plating: Seed CHO-K1/NTS1 cells in white, opaque 96-well plates and grow overnight.
-
Assay:
-
Remove the growth medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Pre-incubate cells with serially diluted test compounds (Neurotensin, NT(8-13), NT(1-8)) for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the compound concentration.
-
Fit the data to determine the IC50 value, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NTS1 receptor, a key event in receptor desensitization and G protein-independent signaling. Technologies like Bioluminescence Resonance Energy Transfer (BRET) are commonly used.
Materials:
-
HEK293T or CHO-K1 cells.
-
Expression plasmids: NTS1 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or YFP).
-
Transfection reagent.
-
White, opaque 96-well plates.
-
Luciferase substrate (e.g., coelenterazine h).
-
Neurotensin, Neurotensin (8-13), and Neurotensin (1-8).
-
Plate reader capable of dual-wavelength luminescence detection.
Procedure:
-
Transfection: Co-transfect cells with the NTS1-donor and β-arrestin-acceptor plasmids.
-
Cell Plating: Plate the transfected cells into white, opaque 96-well plates and allow them to express the fusion proteins for 24-48 hours.
-
Assay:
-
Remove the growth medium and replace it with assay buffer.
-
Add the luciferase substrate to all wells and incubate for 5-10 minutes.
-
Add serially diluted test compounds (Neurotensin, NT(8-13), NT(1-8)).
-
-
Measurement:
-
Immediately measure the luminescence signals at the emission wavelengths corresponding to the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the change in the BRET ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The provided protocols describe robust cell-based assays for characterizing the pharmacological activity of ligands targeting the NTS1 receptor. While Neurotensin (1-8) is demonstrated to be an inactive fragment, its inclusion as a negative control is essential for validating assay performance and confirming the specificity of responses generated by active compounds like full-length Neurotensin and Neurotensin (8-13). These methods are fundamental tools for the screening and development of novel therapeutics targeting the neurotensin system.
References
- 1. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"application of Neurotensin (1-8) in peptide degradation studies"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Neurotensin (1-8) [NT(1-8)] in the study of peptide degradation. Neurotensin, a 13-amino acid neuropeptide, undergoes rapid degradation in biological systems, with NT(1-8) being a principal metabolite. Understanding this degradation pathway is crucial for the development of stable neurotensin analogs with therapeutic potential.
Introduction to Neurotensin Degradation
Neurotensin (NT) is metabolized by several peptidases, leading to the formation of various fragments. The cleavage of the Arg8-Arg9 bond results in the formation of NT(1-8) and NT(9-13). This degradation is a key factor in limiting the in vivo efficacy of native neurotensin. Consequently, NT(1-8) is a critical analyte in studies aimed at evaluating the metabolic stability of neurotensin and its analogs. The primary enzymes involved in the generation of NT(1-8) are metalloendopeptidases such as endopeptidase 3.4.24.15, endopeptidase 3.4.24.16 (neurolysin), and endopeptidase 3.4.24.11 (neprilysin).
Data Presentation
Quantitative Analysis of Neurotensin Degradation
The following tables summarize key quantitative data from various in vitro and in vivo studies on neurotensin degradation.
Table 1: In Vitro Half-life of Neurotensin in Human Plasma
| Peptide | Matrix | Half-life (t½) | Analytical Method | Reference |
| Neurotensin | Human Plasma | 226 min | RIA, HPLC | [1] |
| Neurotensin (non-stabilized analog NT-II) | Human Plasma | 5 min | Not Specified | [2] |
| Neurotensin (stabilized analog NT-VI) | Human Plasma | 7 min | Not Specified | [2] |
| Neurotensin (stabilized analog NT-VIII) | Human Plasma | > 24 h | FPLC | [2] |
Table 2: Major Metabolites of Neurotensin Degradation
| Biological System | Major Metabolites Identified | Analytical Method | Reference |
| Human Plasma (in vitro) | NT(1-8), NT(1-11) | Gel Filtration, HPLC | [1] |
| Rat Hypothalamic Synaptosomes | NT(1-8), NT(1-10), NT(1-12), NT(9-13) | Not Specified | |
| Human Cerebrospinal Fluid (CSF) | NT(1-13) (predominant), NT(1-8), NT(9-13) (from sample prep) | HPLC-EC | |
| Rat Small Intestine Perfusion | NT(1-8), NT(1-11) | HPLC, RIA | |
| Human Plasma (in vivo infusion) | NT(1-8) (majority), NT(1-13) (approx. 20%) | HPLC |
Experimental Protocols
Protocol 1: In Vitro Degradation of Neurotensin in Human Plasma
This protocol describes a typical experiment to assess the degradation of neurotensin in human plasma and identify its metabolites, including NT(1-8).
Materials:
-
Neurotensin
-
Fresh human plasma (collected with an anticoagulant such as EDTA)
-
Peptidase inhibitors (optional, e.g., EDTA, pepstatin A, PMSF, aprotinin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC system with a reverse-phase column (e.g., C18)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reference standards: NT(1-13), NT(1-8), and other potential fragments
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of neurotensin in an appropriate solvent (e.g., ultrapure water or PBS).
-
If using peptidase inhibitors, prepare stock solutions at the desired concentrations.
-
-
Incubation:
-
Thaw fresh human plasma on ice.
-
In a microcentrifuge tube, mix neurotensin with the human plasma to a final concentration of 0.2 pmol/mL.
-
If applicable, add peptidase inhibitors to the plasma before adding neurotensin. A control sample without inhibitors should be included.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes and 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent like 1% TFA in ACN or by heating.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
A typical gradient might be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Monitor the elution of peptides by UV absorbance at 214 nm or 280 nm.
-
Identify and quantify the peaks corresponding to intact neurotensin and its fragments (including NT(1-8)) by comparing their retention times with those of the reference standards.
-
Protocol 2: Degradation of Neurotensin by Brain Synaptosomes
This protocol outlines the procedure for studying neurotensin degradation by peptidases present in brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
Sucrose solution (0.32 M)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Neurotensin
-
Incubation buffer (e.g., Tris-HCl, pH 7.4)
-
HPLC system and reagents (as in Protocol 1)
-
Reference standards
Procedure:
-
Preparation of Synaptosomes:
-
Dissect the desired brain region (e.g., hypothalamus) in ice-cold 0.32 M sucrose.
-
Homogenize the tissue in the sucrose solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable buffer for the degradation assay.
-
-
Incubation:
-
Pre-incubate the synaptosomal preparation at 37°C for a few minutes.
-
Initiate the reaction by adding neurotensin to the synaptosome suspension.
-
Incubate the mixture at 37°C for various time intervals.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) or by boiling.
-
Centrifuge the samples to remove precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC as described in Protocol 1 to separate and quantify neurotensin and its degradation products, including NT(1-8).
-
Visualizations
Neurotensin Degradation Pathway
Caption: Major enzymatic cleavage sites of Neurotensin.
Experimental Workflow for Peptide Degradation Study
References
Application Notes and Protocols: Neurotensin (1-8) as a Standard in Analytical Peptide Chemistry
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide range of biological processes, both in the central nervous system and in the periphery.[1][2] It acts as a neurotransmitter or neuromodulator, influencing dopamine signaling, analgesia, thermoregulation, and gut motility.[3][4] Neurotensin (1-8) is a major, stable N-terminal fragment resulting from the metabolism of the full-length peptide, NT(1-13).[5] In analytical chemistry, particularly in pharmacology and drug development, the quantification of peptides and their metabolites is crucial for understanding pharmacokinetics, pharmacodynamics, and overall biological activity.
This document provides detailed application notes and protocols for the use of high-purity Neurotensin (1-8) as an analytical standard in common bioanalytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assays (ELISA).
Physicochemical Properties of Neurotensin (1-8)
A well-characterized standard is the foundation of any quantitative analytical method. The key properties of Neurotensin (1-8) are summarized below.
| Property | Value | Source |
| Sequence | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg | |
| Molecular Formula | C46H71N13O14 | |
| Molecular Weight | 1030.1 g/mol | |
| Monoisotopic Mass | 1029.52434399 Da | |
| CAS Number | 80887-44-1 | |
| Appearance | White lyophilized solid | |
| Solubility | Soluble in water |
Application 1: High-Performance Liquid Chromatography (HPLC)
Neurotensin (1-8) is an essential standard for the development and validation of HPLC methods to separate and quantify neurotensin and its fragments in biological matrices like plasma, cerebrospinal fluid (CSF), or tissue homogenates. It serves as a reference for retention time identification and for creating calibration curves for accurate quantification.
Experimental Protocol: RP-HPLC for Neurotensin (1-8) Quantification
This protocol describes a general reversed-phase HPLC (RP-HPLC) method with UV detection.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of Neurotensin (1-8) in ultrapure water.
-
Perform serial dilutions using the mobile phase A to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store stock solutions at -20°C and working standards at 4°C for short-term use.
-
-
Sample Preparation (e.g., Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a known volume of mobile phase A.
-
-
HPLC System and Conditions:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject a blank (mobile phase A), followed by the calibration standards from lowest to highest concentration.
-
Inject the prepared biological samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Neurotensin (1-8) in the samples by interpolating their peak areas from the calibration curve.
-
Typical RP-HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.6 µm, 100 Å, 100 x 3 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% to 45% B over 15 minutes |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Note: These parameters are a starting point and may require optimization based on the specific HPLC system and column used.
Application 2: Mass Spectrometry (MS)
In mass spectrometry, Neurotensin (1-8) serves as a crucial standard for method development, instrument tuning, and as an internal standard for the quantification of the endogenous peptide in complex matrices. Its known mass and fragmentation pattern allow for precise tuning of MS parameters.
Experimental Protocol: LC-MS/MS for Neurotensin (1-8) Quantification
-
Standard Preparation:
-
Prepare a stock solution (1 mg/mL) of Neurotensin (1-8) in 0.1% formic acid in water.
-
For use as an internal standard, a stable isotope-labeled version of Neurotensin (1-8) is ideal. If unavailable, a closely related but chromatographically distinct peptide can be used.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the Neurotensin (1-8) standard.
-
-
Sample Preparation:
-
Spike biological samples with the internal standard at the beginning of the extraction process to account for sample loss and matrix effects.
-
Perform solid-phase extraction (SPE) or protein precipitation as described in the HPLC protocol.
-
Reconstitute the final extract in a solvent compatible with the LC-MS system (e.g., 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS System and Conditions:
-
Couple a liquid chromatography system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Use the parameters in the table below as a starting point for method development.
-
Optimize MS parameters (e.g., collision energy) by direct infusion of the Neurotensin (1-8) standard.
-
-
Analysis:
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both Neurotensin (1-8) and the internal standard.
-
Inject standards and samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration in unknown samples from the calibration curve.
-
Typical LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 515.8 [M+2H]²⁺ |
| Fragment Ions (m/z) | To be determined empirically (e.g., y- and b-ions) |
| Collision Energy | Optimize based on instrument (e.g., 15-30 eV) |
| Dwell Time | 50-100 ms |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
Note: The doubly charged ion is often selected for its higher abundance in ESI-MS.
Application 3: Immunoassays (ELISA)
High-purity Neurotensin (1-8) is critical for the development and validation of immunoassays. In a competitive ELISA format, it is used to generate a standard curve, allowing for the quantification of the peptide in biological samples based on antibody binding competition.
Experimental Protocol: Competitive ELISA for Neurotensin (1-8)
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for Neurotensin (1-8) or with a Neurotensin conjugate, depending on the assay design. Incubate overnight at 4°C.
-
Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare serial dilutions of the Neurotensin (1-8) standard in assay diluent to create a standard curve (e.g., 0.1 to 1000 ng/mL).
-
Add standards and prepared samples to the appropriate wells.
-
Add a fixed amount of biotinylated Neurotensin (1-8) or a primary antibody against Neurotensin (1-8), depending on the format.
-
Incubate for 2 hours at room temperature, allowing competition for antibody binding sites.
-
-
Detection:
-
Wash the plate 3-4 times.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes. A color change will develop.
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting absorbance vs. concentration (typically on a log-log scale). The signal is inversely proportional to the amount of Neurotensin (1-8) in the sample.
-
Typical ELISA Kit Parameters
| Parameter | Example Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, plasma, other biological fluids |
| Detection Range | 46.88 - 3000 pg/mL |
| Sensitivity | ~40 pg/mL |
| Assay Time | 2-3 hours |
Parameters are based on commercially available kits for Neurotensin and serve as an example.
Biological Context: Neurotensin Signaling
While Neurotensin (1-8) itself is generally considered inactive at the neurotensin receptors, its quantification is vital for studying the metabolism and clearance of the parent peptide, Neurotensin (1-13). The full-length peptide activates the G protein-coupled receptor NTS1, leading to the engagement of multiple G protein pathways (Gαq, Gαi/o) and the recruitment of β-arrestins. This initiates downstream signaling cascades involving second messengers like inositol phosphate and cAMP, ultimately modulating neuronal activity and other physiological functions. Accurate measurement of the NT(1-8) fragment helps build a complete picture of the in vivo dynamics of the neurotensin system.
Storage and Stability
To ensure the integrity and accuracy of Neurotensin (1-8) as a standard, proper handling and storage are essential.
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability.
-
Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh daily from the stock solution.
Studies on the stability of neurotensin analogues suggest that proper storage is critical to prevent degradation, which can compromise the accuracy of quantitative measurements.
References
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. Neurotensin | C78H121N21O20 | CID 25077406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 5. Quantitation and characterization of human plasma neurotensin-like immunoreactivity in response to a meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Neurotensin (1-8) solubility issues and solutions"
Welcome to the technical support center for Neurotensin (1-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of Neurotensin (1-8) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Neurotensin (1-8)?
Neurotensin (1-8) is an eight-amino-acid fragment of the neuropeptide Neurotensin. Its amino acid sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. It is often studied for its potential biological activities and its relationship to the full-length Neurotensin peptide.
Q2: What are the primary challenges when working with Neurotensin (1-8)?
The primary challenges when working with Neurotensin (1-8) are related to its solubility and stability in aqueous solutions. Due to its specific amino acid composition, it can be prone to aggregation and precipitation if not handled correctly.
Q3: In which solvents is Neurotensin (1-8) soluble?
While specific quantitative solubility data for Neurotensin (1-8) is not widely published, its solubility can be predicted based on its amino acid sequence. The peptide contains both acidic (Glu) and basic (Lys, Arg) residues, as well as hydrophobic (Leu, Pro) and aromatic (Tyr) residues. This amphipathic nature influences its solubility. Generally, peptides with a net charge are more soluble in aqueous solutions. Based on its composition, Neurotensin (1-8) is expected to be soluble in water and aqueous buffers. For higher concentrations or if solubility issues arise, the use of a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.
Q4: How should I store Neurotensin (1-8) solutions?
Lyophilized Neurotensin (1-8) should be stored at -20°C or -80°C for long-term stability. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store the aliquoted solutions at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C.
Q5: Can I sonicate Neurotensin (1-8) to aid dissolution?
Yes, gentle sonication can be used to aid in the dissolution of Neurotensin (1-8) if it does not readily dissolve. However, it is important to use a low-power setting and to keep the sample cool to prevent heating, which can lead to peptide degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Peptide will not dissolve in water or aqueous buffer. | The concentration may be too high, or the peptide has a tendency to aggregate at neutral pH. | - Try lowering the concentration.- Add a small amount of a solubilizing agent. Based on the net positive charge of Neurotensin (1-8) at neutral pH, a small amount of acetic acid (e.g., 10%) can be added to the water to lower the pH, which should increase solubility. Neutralize the solution with a basic buffer (e.g., PBS) after the peptide is dissolved.- Alternatively, dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration while vortexing. |
| Precipitation occurs after adding the peptide solution to my experimental buffer. | The peptide is not soluble at the final concentration or in the specific buffer conditions (e.g., pH, ionic strength). | - Ensure the final concentration is below the peptide's solubility limit in that buffer.- Check the pH of your final solution. The solubility of peptides can be highly pH-dependent.- Consider preparing a more concentrated stock solution in a solubilizing agent (like DMSO) and adding a smaller volume to your experimental setup to minimize solvent effects. |
| I observe aggregation or fibril formation over time. | Peptides, especially at high concentrations, can self-associate and aggregate. This can be exacerbated by factors like temperature fluctuations and agitation. | - Prepare fresh solutions before each experiment whenever possible.- Store solutions in aliquots at low temperatures (-20°C or -80°C).- Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your stock solution to prevent non-specific binding and aggregation. |
| Loss of peptide activity in my assay. | The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or oxidation of sensitive residues. | - Always use fresh aliquots for critical experiments.- Avoid repeated freeze-thaw cycles.- If the peptide contains sensitive residues prone to oxidation (though Neurotensin (1-8) is less susceptible), consider degassing your solvents. |
Quantitative Data Summary
| Peptide | Solvent | Solubility | Source |
| Neurotensin (full-length) | Water | ≥22.55 mg/mL | [1] |
| Neurotensin (full-length) | DMSO | ≥15.33 mg/mL | [1] |
| Neurotensin (1-11) | DMSO | Soluble | [2] |
| Neurotensin Fragment 8-13 | Water | 50 mg/mL | |
| Neurotensin Fragment 8-13 | DMSO | 50 mg/mL |
Note: This table provides data for related peptides to give a general idea of solubility. The solubility of Neurotensin (1-8) may differ.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Neurotensin (1-8)
This protocol is a general guideline based on the predicted physicochemical properties of Neurotensin (1-8).
Materials:
-
Lyophilized Neurotensin (1-8)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pipettes and sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Determine the net charge of Neurotensin (1-8):
-
The amino acid sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.
-
At neutral pH (~7.0), the glutamic acid (Glu) residue has a -1 charge, while lysine (Lys) and arginine (Arg) each have a +1 charge. The N-terminus is a pyroglutamic acid (pGlu) and is neutral, and the C-terminal carboxyl group is part of the arginine residue.
-
The estimated net charge is (-1) + (+1) + (+1) = +1.
-
Since the peptide has a net positive charge, it should be soluble in acidic aqueous solutions and likely in water.
-
-
Reconstitution in Water (Recommended primary method): a. Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. b. Let the vial warm to room temperature before opening to avoid condensation. c. Add the desired volume of sterile, nuclease-free water to achieve the target concentration (e.g., for a 1 mg vial, add 1 mL of water to get a 1 mg/mL solution). d. Gently vortex the tube to dissolve the peptide. If the peptide does not dissolve completely, proceed to step 2e. e. If needed, sonicate the solution in a water bath for a few minutes. Ensure the water in the sonicator does not get warm.
-
Reconstitution using DMSO (For hydrophobic or high-concentration solutions): a. Follow steps 2a and 2b. b. Add a minimal amount of DMSO (e.g., 50-100 µL) to the vial to dissolve the peptide. c. Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) to reach the final volume and concentration. Add the buffer dropwise while vortexing to prevent precipitation.
-
Storage: a. After reconstitution, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Neurotensin Receptor 1 (NTR1) Signaling Pathway
Caption: Simplified signaling pathway of Neurotensin Receptor 1 (NTR1) activation.
Experimental Workflow: Neurotensin (1-8) Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay with Neurotensin (1-8).
References
"preventing degradation of Neurotensin (1-8) in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neurotensin (NT) and its analogs. The following information primarily focuses on the bioactive C-terminal fragment of Neurotensin, NT(8-13), which is often the subject of stability studies due to its therapeutic potential and rapid degradation. While the query specified "Neurotensin (1-8)," the bulk of research on degradation and stabilization concerns the C-terminal fragment, which is critical for receptor binding and biological activity.
Frequently Asked Questions (FAQs)
Q1: Why is my Neurotensin (8-13) solution losing activity so quickly?
A1: Neurotensin (8-13) has an extremely short biological half-life, often less than 2 minutes in plasma.[1][2] This rapid degradation is primarily due to enzymatic cleavage by several peptidases. The primary sites of enzymatic attack are the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds.[1][2][3]
Key enzymes responsible for this degradation include:
-
Neprilysin (EC 3.4.24.11)
-
Neurolysin (EC 3.4.24.16)
-
Thimet oligopeptidase (EC 3.4.24.15)
-
Angiotensin-converting enzyme (ACE)
To prevent this rapid degradation, it is crucial to handle and store the peptide under conditions that minimize enzymatic activity.
Q2: What are the best practices for storing Neurotensin (8-13) solutions to minimize degradation?
A2: To minimize degradation of Neurotensin (8-13) in solution, consider the following:
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (hours to a few days), solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles.
-
pH: While specific studies on the optimal pH for storage are limited, maintaining a pH close to neutral (pH 7.4) is common for biological assays. However, be aware that physiological pH is optimal for many degrading enzymes. For long-term storage, acidic conditions may reduce hydrolytic degradation, but this must be compatible with your experimental setup.
-
Aliquoting: Aliquot the peptide solution into single-use volumes to avoid repeated handling and temperature fluctuations of the entire stock.
-
Protease Inhibitors: For experiments in biological matrices like plasma or serum, the addition of a broad-spectrum protease inhibitor cocktail is highly recommended. Specific inhibitors for metallopeptidases, such as EDTA, can also be effective.
Q3: Can I use protease inhibitors to prevent the degradation of Neurotensin (8-13) in my experiments?
A3: Yes, using protease inhibitors is a common and effective strategy. The choice of inhibitor will depend on the specific peptidases you are trying to inhibit. Since metalloendopeptidases are the primary culprits in NT(8-13) degradation, inhibitors targeting this class of enzymes are particularly useful. For instance, the presence of peptidase inhibitors can allow for the study of less stable analogs that would otherwise be rapidly degraded.
A binding buffer for experiments with cells expressing neurotensin receptors often includes a cocktail of inhibitors such as chymostatin, soybean trypsin inhibitor, and bacitracin.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of Neurotensin (8-13) in the cell culture medium by secreted or cell-surface proteases.
-
Troubleshooting Steps:
-
Pre-incubation Check: Incubate NT(8-13) in your cell culture medium without cells for the duration of your experiment. At various time points, measure the concentration of intact peptide using HPLC to determine its stability in the medium alone.
-
Add Protease Inhibitors: Supplement your cell culture medium with a protease inhibitor cocktail immediately before adding the peptide.
-
Use Stabilized Analogs: Consider using a chemically modified, degradation-resistant NT(8-13) analog if consistent results cannot be achieved with the native peptide.
-
Problem: Low recovery of Neurotensin (8-13) from plasma or serum samples.
-
Possible Cause: Rapid enzymatic degradation during sample collection and processing.
-
Troubleshooting Steps:
-
Immediate Inhibition: Collect blood samples directly into tubes containing protease inhibitors, particularly metalloprotease inhibitors like EDTA.
-
Temperature Control: Keep samples on ice throughout the collection and processing steps to reduce enzymatic activity.
-
Rapid Processing: Process the samples to extract the peptide as quickly as possible. This may involve protein precipitation with agents like trichloroacetic acid (TCA) to stop enzymatic reactions.
-
Strategies for Preventing Degradation
Several strategies have been successfully employed to enhance the stability of Neurotensin (8-13).
Chemical Modifications
Modifying the peptide backbone is a highly effective approach to prevent enzymatic cleavage.
-
N-terminal Methylation: Methylation of the N-terminal arginine residues (Arg⁸ or Arg⁹) can significantly increase plasma stability.
-
Incorporation of Unnatural Amino Acids: Replacing specific amino acids with unnatural counterparts can hinder peptidase recognition and cleavage. Common substitutions include:
-
Replacing Ile¹² with tert-butylglycine (Tle).
-
Using D-amino acids or other unnatural amino acids like trimethylsilylalanine (TMSAla) and silaproline (Sip).
-
-
Reduced Peptide Bonds: Introducing a reduced amine bond (pseudopeptide bond), for example between Lys⁸ and Lys⁹ (in analogs where Arg is substituted with Lys), provides resistance to exonuclease cleavage.
-
Cyclization: Creating cyclic versions of NT(8-13) can enhance stability by constraining the peptide's conformation, making it a poorer substrate for peptidases.
Table 1: Half-life of Neurotensin (8-13) and its Analogs in Plasma
| Compound | Modification(s) | Half-life (t₁/₂) in Plasma | Reference |
| NT(8-13) | None | ~1-2 min | |
| NT-VIII | N-methylation of Arg⁸, Arg⁹ to Lys substitution, Ile¹² to Tle substitution | > 24 hours (human plasma) | |
| Analog with reduced Lys⁸-Lys⁹ bond | Reduced amine bond | 8.4 ± 2.0 min (rat plasma) | |
| N-methylated Arg⁸ and Ile¹²/Tle¹² exchange | N-methylation and unnatural amino acid | > 48 hours (human plasma) | |
| Macrocyclic Analog (Compound 4) | Cyclization | 15.0 ± 2.6 min (rat plasma) |
Experimental Protocols
Protocol: Plasma Stability Assay for Neurotensin (8-13) and its Analogs
This protocol is adapted from methodologies described in the literature.
Materials:
-
Neurotensin (8-13) or analog
-
Rat or human plasma
-
10% Trichloroacetic acid (TCA) solution containing an internal standard (e.g., 0.5% nicotinamide)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC system with a C18 column and a suitable detector (UPLC/MS is often used)
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent.
-
Incubation:
-
For each time point (e.g., 0, 1, 2, 5, 10, 30 minutes for unstable peptides; 0, 1, 2, 4, 8, 16, 24 hours for stabilized analogs), add the peptide to an aliquot of plasma to a final concentration (e.g., 0.156 mM).
-
Incubate the samples at 37°C.
-
-
Quenching the Reaction:
-
At each designated time point, stop the enzymatic degradation by adding a volume of cold 10% TCA solution (e.g., 70 µl).
-
Vortex the sample immediately.
-
-
Protein Precipitation:
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 30 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Filter the supernatant through a 0.22-µm filter.
-
Analyze the filtrate by UPLC/MS.
-
-
Data Quantification:
-
Quantify the amount of remaining intact peptide by determining the area under the curve (AUC) ratio of the peptide to the internal standard for each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) using a one-phase decay fit.
-
Diagrams
Neurotensin (8-13) Enzymatic Degradation Pathway
References
- 1. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 2. Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification of Neurotensin (1-8)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Neurotensin (1-8).
Frequently Asked Questions (FAQs)
Q1: What is Neurotensin (1-8) and why is its purification important?
A1: Neurotensin (1-8) is an active fragment of the tridecapeptide neurotensin.[1] Neurotensin and its fragments are involved in various physiological processes, acting as neuromodulators in the central nervous system and having effects on the gastrointestinal and cardiovascular systems.[2][3] The C-terminal region of neurotensin is responsible for its primary biological activity.[2] Accurate purification of Neurotensin (1-8) is crucial for research in areas such as neuroscience and pharmacology to ensure that experimental results are not confounded by impurities.
Q2: What is the standard method for purifying Neurotensin (1-8)?
A2: The standard and most widely used method for purifying peptides like Neurotensin (1-8) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the peptide from impurities based on its hydrophobicity. A C18 column is a common choice for the stationary phase, and a mobile phase typically consists of an aqueous solvent with an organic modifier, like acetonitrile, and an ion-pairing agent such as trifluoroacetic acid (TFA).
Q3: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?
A3: TFA is a common ion-pairing agent used in peptide purification. It helps to improve peak shape and resolution by forming ion pairs with the basic residues of the peptide, which reduces unwanted interactions with the silica-based stationary phase.
Q4: Which detection wavelength is optimal for Neurotensin (1-8)?
A4: For peptides lacking specific chromophores, a detection wavelength of 210-220 nm is typically used, as this is where the peptide bond absorbs UV light. If the peptide contains aromatic residues like tyrosine (which neurotensin does), a secondary wavelength of around 280 nm can also be monitored.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of Neurotensin (1-8).
Problem 1: Poor Resolution or Co-eluting Peaks
Symptoms:
-
The peak for Neurotensin (1-8) is not well separated from impurity peaks.
-
Broad peaks that overlap with adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Gradient Slope | A steep gradient can lead to poor separation of closely eluting compounds. Try a shallower gradient, for example, by decreasing the rate of organic solvent increase per minute. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the retention and selectivity of peptides. Optimizing the pH can improve separation. |
| Suboptimal Stationary Phase | While C18 is a good starting point, for some peptides, a different stationary phase (e.g., C8, C4, or Phenyl) might provide better selectivity. |
| High Flow Rate | A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Column Overload | Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume. |
Problem 2: Peak Tailing
Symptoms:
-
The peak for Neurotensin (1-8) has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based column can interact with basic residues in the peptide, causing tailing. Lowering the mobile phase pH (e.g., to pH 2-3 with TFA) can suppress silanol ionization. Using a highly deactivated or end-capped column can also minimize these interactions. |
| Column Contamination | Buildup of strongly retained impurities on the column can lead to peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter and keep the length to a minimum. |
| Mobile Phase pH close to pKa of Analyte | When the mobile phase pH is close to the pKa of an ionizable group on the peptide, it can exist in both ionized and non-ionized forms, leading to tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa. |
Problem 3: Split Peaks
Symptoms:
-
The peak for Neurotensin (1-8) appears as two or more closely spaced peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination at Inlet | A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to split peaks. Reverse flush the column (if the manufacturer allows) or replace the column. Using a guard column can help protect the analytical column. |
| Co-eluting Impurities | What appears to be a split peak may actually be two different compounds eluting very close together. Optimize the separation method (gradient, mobile phase) to resolve the two peaks. |
| Sample Overload | Injecting a very high concentration of the peptide can sometimes lead to peak splitting. Dilute the sample and re-inject. |
Problem 4: Ghost Peaks
Symptoms:
-
Peaks appear in the chromatogram even when a blank (no sample) is injected.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase is also recommended. |
| Carryover from Previous Injections | Strongly retained components from a previous sample may elute in a subsequent run. Implement a robust column washing step after each run with a strong solvent. |
| Contaminated HPLC System | The injector, tubing, or detector cell may be contaminated. Flush the entire system with a strong solvent. |
| Air Bubbles | Air bubbles in the mobile phase or pump can cause spurious peaks. Ensure the mobile phase is properly degassed. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Neurotensin (1-8)
This protocol provides a starting point for method development. Optimization will likely be required based on the specific crude sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm). A larger pore size is often beneficial for peptides.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of Neurotensin (1-8).
-
Sample Preparation: Dissolve the crude Neurotensin (1-8) in Mobile Phase A or a solvent with a lower organic content than the initial gradient conditions. Filter the sample through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying).
Data Presentation
Table 1: Example HPLC Parameters for Neurotensin Fragments
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 300 Å | C8, 3.5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05% TFA in Acetonitrile |
| Gradient | 10-50% B in 40 min | 15-55% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | 214 nm | 220 nm |
Note: These are example parameters and should be optimized for your specific application.
Mandatory Visualization
Experimental Workflow for Neurotensin (1-8) Purification
Caption: Workflow for the purification of Neurotensin (1-8) using RP-HPLC.
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).
References
Technical Support Center: Recombinant Neurotensin (1-8) Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of recombinant Neurotensin (1-8).
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of recombinant Neurotensin (1-8) in a question-and-answer format.
Q1: I am observing very low or no expression of my Neurotensin (1-8) fusion protein. What are the potential causes and solutions?
A1: Low or no expression of a small peptide like Neurotensin (1-8) is a common challenge. Here are several factors to investigate:
-
Codon Usage: The codons in your synthetic gene for Neurotensin (1-8) may not be optimal for your expression host (e.g., E. coli). Different organisms have different tRNA abundances and prefer certain codons for the same amino acid.[1][2]
-
Promoter Strength and Induction: The promoter in your expression vector might be weak, or the induction conditions may not be optimal. "Leaky" expression, where there's some protein production without an inducer, can sometimes be detrimental to cell growth, especially with potentially toxic peptides.
-
Solution: Ensure you are using a vector with a strong, tightly regulated promoter. Optimize inducer concentration (e.g., IPTG) and the timing and temperature of induction. Lowering the induction temperature (e.g., from 37°C to 20-30°C) can sometimes improve protein folding and reduce degradation.
-
-
mRNA Instability: The 5' end of your mRNA might have a high GC content, which can lead to instability and prevent efficient translation.
-
Solution: Analyze the GC content of your gene sequence. If it's high at the 5' end, introduce silent mutations to reduce long GC stretches.
-
-
Peptide Degradation: Small peptides are often susceptible to proteolytic degradation by host cell proteases.
-
Solution: Use a protease-deficient E. coli strain like BL21 for expression. Additionally, the use of a larger fusion partner can often protect the small peptide from degradation.
-
Q2: My Neurotensin (1-8) fusion protein is expressed, but it's forming insoluble inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a frequent issue when overexpressing recombinant proteins in E. coli. Here are strategies to enhance solubility:
-
Choice of Fusion Partner: The fusion partner itself plays a significant role in the solubility of the recombinant protein.
-
Solution: Employ a highly soluble fusion partner. Glutathione S-transferase (GST) and Maltose-Binding Protein (MBP) are well-known for their ability to enhance the solubility of their fusion partners. Thioredoxin is another effective fusion tag for improving solubility.
-
-
Lower Expression Temperature: High expression temperatures can lead to protein misfolding and aggregation.
-
Solution: Reduce the culture temperature during induction to a range of 20-30°C. This slows down protein synthesis, which can promote proper folding.
-
-
Optimize Culture Conditions: The composition of the growth media can influence protein solubility.
-
Solution: Experiment with different media formulations. Sometimes, the addition of specific cofactors or binding partners to the culture media can increase the yield of soluble protein.
-
Q3: I have successfully expressed the soluble fusion protein, but the final yield of purified Neurotensin (1-8) after cleavage is very low. What can I do to improve the recovery?
A3: A low final yield can be due to inefficiencies in the purification and cleavage steps.
-
Inefficient Cleavage: The chemical or enzymatic cleavage of the fusion tag from Neurotensin (1-8) may be incomplete.
-
Solution: Ensure your cleavage protocol is optimized. If using a chemical cleavage method like cyanogen bromide (CNBr), which cleaves at methionine residues, ensure the reaction conditions (e.g., concentration of CNBr, reaction time, temperature) are optimal. If using a protease, verify the enzyme's activity and optimize the digestion conditions (e.g., enzyme-to-protein ratio, buffer, temperature).
-
-
Purification Losses: Significant amounts of the peptide can be lost during the multiple steps of purification.
-
Solution: Streamline your purification workflow. Using an affinity tag (like GST or a His-tag) allows for a highly specific and efficient first purification step. For the final purification of the cleaved peptide, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating small peptides from the larger fusion partner and other contaminants.
-
-
Peptide Instability: The cleaved Neurotensin (1-8) might be unstable and prone to degradation or aggregation.
-
Solution: Perform all purification steps at low temperatures (e.g., 4°C) and consider adding protease inhibitors after cell lysis. Ensure the pH and buffer composition are optimal for the peptide's stability.
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to express a small peptide like Neurotensin (1-8) directly?
A1: Direct expression of small peptides is challenging primarily because they are rapidly degraded by cellular proteases. By fusing them to a larger, stable protein, they are protected from this degradation and their expression levels are often significantly increased.
Q2: What is the best fusion partner for expressing Neurotensin (1-8)?
A2: Glutathione S-transferase (GST) has been successfully used for the expression of full-length neurotensin. GST aids in both solubility and provides a convenient handle for affinity purification. Other fusion partners like Maltose-Binding Protein (MBP) and SUMO are also excellent choices for enhancing solubility and expression.
Q3: Which E. coli strain is recommended for expressing Neurotensin (1-8)?
A3: The E. coli strain BL21 is a good choice as it is protease-deficient, which helps to minimize the degradation of the fusion protein.
Q4: What is a typical yield for recombinant Neurotensin?
A4: Yields can vary significantly based on the expression system and purification protocol. In one study, expression of GST-fused full-length neurotensin yielded approximately 35 mg of the fusion protein from 1 liter of culture. After cleavage and purification, this resulted in about 1.8 mg of pure neurotensin.
Q5: How can I remove the fusion tag after expression?
A5: The method for removing the fusion tag depends on the cleavage site engineered between the tag and your peptide. A common method is chemical cleavage with cyanogen bromide (CNBr), which cleaves after a methionine residue. This requires introducing a methionine codon at the junction. Alternatively, specific protease cleavage sites (e.g., for TEV or Thrombin) can be included, allowing for enzymatic removal of the tag.
Data Summary
The following table summarizes the yield data from a study on recombinant full-length Neurotensin expression, which provides a benchmark for researchers working on Neurotensin (1-8).
| Purification Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 250 | 14 | 100 |
| Glutathione Affinity Chromatography | 35 | >95 | 14 |
| CNBr Cleavage | 2.2 | - | 8.8 |
| Reversed-Phase HPLC | 1.8 | >98 | 7.2 |
Data adapted from Williamson et al., Protein Expression and Purification, 2000.
Experimental Protocols
1. Plasmid Construction and Gene Synthesis
A synthetic gene encoding Neurotensin (1-8) with optimized codon usage for E. coli should be designed. A start codon (ATG) for methionine should be included immediately before the Neurotensin (1-8) sequence to allow for CNBr cleavage. This synthetic gene should then be cloned into an expression vector, such as pGEX, which allows for expression as a GST fusion protein. The final plasmid construct should be verified by DNA sequencing.
2. Protein Expression
-
Transform the expression plasmid into a suitable E. coli host strain, such as BL21.
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 20-30°C).
-
Harvest the cells by centrifugation.
3. Purification and Cleavage
-
Resuspend the cell pellet in a lysis buffer (e.g., phosphate-buffered saline, PBS).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to a glutathione-Sepharose affinity column.
-
Wash the column extensively with PBS to remove unbound proteins.
-
Elute the GST-Neurotensin (1-8) fusion protein using a buffer containing reduced glutathione.
-
Cleave the Neurotensin (1-8) from the GST tag using cyanogen bromide (CNBr).
-
Purify the released Neurotensin (1-8) peptide from the GST tag and other cleavage products using reversed-phase HPLC on a C18 column.
Visualizations
Caption: Experimental workflow for recombinant Neurotensin (1-8) production.
References
Technical Support Center: Quantifying Neurotensin (1-8) in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Neurotensin (1-8) in plasma samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Neurotensin (1-8) using ELISA and LC-MS/MS methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing. - Contaminated wash buffer. - Over-incubation. - High concentration of detection antibody. - Sample matrix effects. | - Increase the number of wash steps and ensure complete removal of wash buffer. - Prepare fresh wash buffer. - Adhere strictly to the incubation times specified in the protocol. - Optimize the concentration of the detection antibody. - Increase the sample dilution factor. |
| Low Sensitivity / Weak Signal | - Inactive reagents (e.g., expired kit, improper storage). - Insufficient incubation time. - Low concentration of Neurotensin (1-8) in the sample. - Suboptimal sample preparation leading to degradation. | - Ensure all reagents are within their expiration date and have been stored correctly. - Follow the recommended incubation times. - Consider concentrating the sample if concentrations are expected to be very low. - Review and optimize the sample collection and preparation protocol, ensuring the use of appropriate protease inhibitors. |
| High Coefficient of Variation (CV) | - Inaccurate pipetting. - Inconsistent incubation times or temperatures across the plate. - Improper mixing of reagents. - Bubbles in wells. | - Calibrate pipettes regularly and use proper pipetting techniques. - Ensure uniform incubation conditions for all wells. - Mix all reagents thoroughly before use. - Carefully inspect wells for bubbles before reading the plate and remove them if present. |
| Poor Standard Curve | - Incorrect preparation of standard dilutions. - Degraded standard. - Improper plate washing. | - Prepare fresh standard dilutions for each assay. - Ensure the standard is stored correctly and has not expired. - Follow the washing protocol meticulously. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation. - Inappropriate mobile phase composition. - Sample overload. - Matrix effects from plasma components. | - Flush the column with a strong solvent or replace it if necessary. - Optimize the mobile phase pH and organic solvent composition. - Reduce the injection volume or dilute the sample. - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[1] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization of Neurotensin (1-8). - Ion suppression from co-eluting matrix components. - Suboptimal MS parameters. - Degradation of the peptide during sample preparation or analysis. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow). - Enhance chromatographic separation to resolve Neurotensin (1-8) from interfering compounds. - Tune the mass spectrometer specifically for the m/z transitions of Neurotensin (1-8). - Ensure the use of protease inhibitors throughout the sample preparation process and keep samples cold. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column aging. | - Prepare fresh mobile phase and ensure the LC pump is functioning correctly. - Use a column oven to maintain a stable temperature. - Equilibrate the column thoroughly before each run and monitor its performance over time. |
| High Background Noise | - Contaminated mobile phase, LC system, or MS source. - Presence of interfering substances from the plasma matrix. | - Use high-purity solvents and additives. - Clean the LC system and MS ion source regularly. - Implement a more rigorous sample preparation method, such as two-dimensional LC or advanced SPE. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying Neurotensin (1-8) in plasma?
The primary challenges are its low physiological concentrations and its susceptibility to rapid degradation by peptidases present in plasma. The parent peptide, Neurotensin (1-13), has a very short half-life in vivo, being quickly metabolized to fragments including Neurotensin (1-8) and Neurotensin (1-11).[2][3] This necessitates meticulous sample handling and the use of highly sensitive analytical methods.
Q2: How should plasma samples be collected and prepared to ensure the stability of Neurotensin (1-8)?
To minimize degradation, blood should be collected in tubes containing an anticoagulant, preferably EDTA.[2][4] It is also crucial to add a broad-spectrum peptidase inhibitor cocktail or at least aprotinin and EDTA immediately after collection. Samples should be kept on ice and centrifuged at low temperatures (e.g., 4°C) as soon as possible. The resulting plasma should be stored at -80°C until analysis.
Q3: What are the pros and cons of using ELISA versus LC-MS/MS for Neurotensin (1-8) quantification?
| Feature | ELISA | LC-MS/MS |
| Pros | - High throughput. - Relatively lower cost per sample. - Widely available instrumentation. | - High specificity and ability to distinguish between closely related fragments. - High sensitivity. - Can multiplex to measure other peptides simultaneously. |
| Cons | - Potential for cross-reactivity with other Neurotensin fragments or structurally similar peptides. - Susceptible to matrix effects. | - Lower throughput. - Higher instrumentation and operational costs. - Requires specialized expertise for method development and troubleshooting. |
Q4: Can antibodies used in immunoassays for Neurotensin (1-13) cross-react with Neurotensin (1-8)?
Yes, cross-reactivity is a significant concern. The specificity of the antibody is critical. An antibody raised against the C-terminus of Neurotensin (1-13) will not detect Neurotensin (1-8), while an N-terminally directed antibody may recognize both the full-length peptide and its N-terminal fragments. It is essential to characterize the specificity of the antibody used or to utilize an assay specifically validated for Neurotensin (1-8). Some commercially available ELISA kits claim no significant cross-reactivity with analogues, but this should be verified by the end-user.
Q5: What are typical concentrations of Neurotensin (1-8) found in human plasma?
Fasting plasma levels of N-terminal neurotensin-like immunoreactivity, which includes Neurotensin (1-8), are typically in the low picomolar range. After a meal, especially one high in fat, these levels can increase significantly. One study noted that after a meal, the molar ratio of intact neurotensin to neurotensin (1-8) was approximately 1:4.6.
Experimental Protocols
Plasma Sample Collection and Preparation
-
Collection: Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant.
-
Inhibitor Addition: Immediately add a broad-spectrum protease inhibitor cocktail. A common alternative is the addition of aprotinin (e.g., 500 KIU/mL of blood) and ensuring the presence of EDTA.
-
Centrifugation: Keep the blood samples on ice and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquoting and Storage: Carefully collect the plasma supernatant, aliquot it into cryovials to avoid repeated freeze-thaw cycles, and store at -80°C until analysis.
General ELISA Protocol (Competitive Assay)
This is a generalized protocol and should be adapted based on the specific instructions of the commercial kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of biotin-labeled Neurotensin (1-8) to each well and incubate to allow competition for binding to the coated antibody.
-
Washing: Wash the plate multiple times to remove unbound components.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.
-
Substrate Addition: After another wash step, add the TMB substrate and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of Neurotensin (1-8) in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of Neurotensin (1-8) in the samples by interpolating from the standard curve.
General LC-MS/MS Sample Preparation (Protein Precipitation and SPE)
-
Protein Precipitation: Thaw plasma samples on ice. To a small volume of plasma (e.g., 100 µL), add a threefold volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent). Load the supernatant onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other interferences.
-
Elution: Elute the Neurotensin (1-8) from the cartridge using a solvent mixture with a higher organic content.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Neurotensin (1-13) Degradation Pathway in Plasma
Caption: Degradation of Neurotensin (1-13) by plasma peptidases.
Experimental Workflow for Plasma Neurotensin (1-8) Quantification
References
"Neurotensin (1-8) stability in different buffer conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Neurotensin (1-8) under various buffer conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Neurotensin (1-8) in aqueous solutions?
A1: The N-terminal fragment Neurotensin (1-8) is generally considered more stable in plasma compared to the C-terminal fragments of Neurotensin.[1] However, like all peptides, its stability in aqueous buffer solutions is influenced by factors such as pH, temperature, and the presence of proteases. For long-term storage, it is recommended to keep peptide solutions frozen at -20°C or below.[2]
Q2: How does pH affect the stability of Neurotensin fragments?
A2: The pH of the buffer can significantly impact the hydrolytic stability of Neurotensin peptides. Studies on Neurotensin (8-13) analogues, which are more extensively researched due to their biological activity, have been conducted under physiological pH conditions, including values representative of the stomach (pH 1.2), blood plasma (pH 7.4), and the small intestine (pH 8.5-9.0).[3] Generally, peptides are more susceptible to hydrolysis under acidic or alkaline conditions compared to a neutral pH. One study on a modified neurotensin hybrid peptide found it to be quite stable under acidic conditions (1M HCl), with a half-life of 204.4 hours, but it degraded more rapidly under alkaline conditions (1M NaOH), with a half-life of 11.36 hours.[4]
Q3: What is the impact of temperature on Neurotensin (1-8) stability?
A3: Temperature is a critical factor in maintaining the stability of Neurotensin (1-8). Most stability studies are conducted at 37°C to mimic physiological conditions.[5] For storage, lower temperatures are crucial. Lyophilized peptides are often recommended to be stored at -20°C for up to a year, while in solvent, storage at -80°C is advised for up to six months. Short-term storage of solutions can be at 2-8°C for up to one month.
Q4: Which buffer is most suitable for working with Neurotensin (1-8)?
A4: The choice of buffer depends on the specific experimental requirements. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used in studies investigating the stability of Neurotensin analogues in human plasma. Tris-HCl buffer has also been utilized in various experimental settings, such as in binding assays and for cell harvesting. The optimal buffer will maintain a stable pH in the desired range for your experiment and be compatible with downstream analytical methods.
Q5: What are the primary degradation pathways for Neurotensin?
A5: The primary degradation of the full-length Neurotensin and its biologically active fragment, NT(8-13), occurs via enzymatic cleavage at specific peptide bonds. The major cleavage sites are at Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12. While Neurotensin (1-8) does not contain the latter two sites, the Arg8-Arg9 bond cleavage is a key degradation point for the full-length peptide, leading to the formation of the NT(1-8) fragment. Neurolysin, a metalloendopeptidase, is known to cleave three residues from the C-terminus of Neurotensin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the peptide in my experiment. | Enzymatic contamination: Your buffer or sample may be contaminated with proteases. | Work in sterile conditions. Use protease-free water and reagents. Consider adding a broad-spectrum protease inhibitor cocktail to your buffer, if compatible with your experiment. |
| Inappropriate pH: The pH of your buffer may be promoting hydrolysis. | Verify the pH of your buffer. For general use, a neutral pH (around 7.4) is often a good starting point. Adjust the pH as needed for your specific application, keeping in mind the potential for increased degradation at acidic or alkaline pH. | |
| High temperature: The peptide solution may have been exposed to elevated temperatures for an extended period. | Always store peptide solutions at the recommended temperature (frozen for long-term, refrigerated for short-term). Minimize the time the peptide is kept at room temperature or higher during experiments. | |
| Inconsistent results between experiments. | Variability in buffer preparation: Minor differences in buffer composition or pH can affect peptide stability. | Prepare buffers fresh and from high-quality reagents. Standardize your buffer preparation protocol and always verify the final pH. |
| Freeze-thaw cycles: Repeatedly freezing and thawing the peptide stock solution can lead to degradation. | Aliquot the peptide stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Hygroscopicity of lyophilized peptide: Peptides can absorb moisture from the air, which can affect their stability and weighing accuracy. | Store lyophilized peptides in a desiccator. Allow the vial to come to room temperature before opening to prevent condensation. | |
| Low recovery of the peptide after storage. | Adsorption to container walls: Peptides can adsorb to the surface of plastic or glass vials, especially at low concentrations. | Use low-protein-binding microcentrifuge tubes or vials. Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer if it does not interfere with your experiment. |
| Oxidation: Certain amino acid residues can be susceptible to oxidation. | Prepare solutions in degassed buffers. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. |
Data on Neurotensin Analogue Stability
While specific quantitative data on Neurotensin (1-8) stability in different buffers is limited in publicly available literature, extensive research on the stability of the biologically active fragment Neurotensin (8-13) and its analogues provides valuable insights. The following table summarizes the stability of various Neurotensin analogues in human plasma, which is typically diluted with PBS (pH 7.4).
| Peptide Analogue | Modification(s) | Stability in Human Plasma (at 37°C) | Reference |
| NT(8-13) | - | Complete degradation within 30 minutes | |
| NT-II (non-stabilized analogue) | - | Half-life of 5 minutes | |
| NT-VI (mono-stabilized analogue) | Arg8-Arg9 bond stabilized | Half-life of 7 minutes | |
| 99mTc(CO)3NT-VIII | N-methylation of Arg8, Arg9 replaced by Lys, Ile12 replaced by Tle | Most of the peptide remained intact after 24 hours | |
| N-methylated NT(8-13) derivatives | N-methylation of Arg8 and replacement of Ile12 by Tle12 | Half-life > 48 hours | |
| Macrocyclic NT analogue (Compound 4) | Cyclization of the peptide backbone | Half-life of 15.0 ± 2.6 minutes |
Experimental Protocols
Protocol for Assessing Peptide Stability in Human Plasma/PBS
This protocol is adapted from studies investigating the stability of Neurotensin analogues.
1. Materials:
- Neurotensin (1-8) peptide
- Human plasma (freshly collected with anticoagulant like EDTA)
- Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Internal standard (e.g., a stable, non-related peptide)
- Incubator or water bath at 37°C
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of Neurotensin (1-8) in a suitable solvent (e.g., water or a small amount of DMSO, then diluted).
- Mix human plasma with PBS at a 1:2 (v/v) ratio.
- Spike the plasma/PBS mixture with the Neurotensin (1-8) stock solution to a final concentration of 100 µM.
- Add the internal standard to the mixture.
- Incubation:
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
- Reaction Quenching and Protein Precipitation:
- Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile with 0.1% TFA).
- Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
- HPLC Analysis:
- Transfer the supernatant to an HPLC vial.
- Inject the sample into the HPLC system.
- Use a suitable gradient of water/ACN with 0.1% TFA to separate the peptide and its degradation products.
- Monitor the elution profile at a specific wavelength (e.g., 220 nm).
- Data Analysis:
- Calculate the peak area of the intact Neurotensin (1-8) at each time point, normalized to the peak area of the internal standard.
- Plot the percentage of the remaining intact peptide against time to determine the degradation rate and half-life.
Visualizations
Neurotensin Degradation Pathway
Caption: Major enzymatic cleavage sites of full-length Neurotensin.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing peptide stability in a buffer solution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neurotensin (1-8) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of the Neurotensin (1-8) peptide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neurotensin (1-8) and why is aggregation a concern?
Neurotensin (1-8) is the N-terminal fragment of the neuropeptide Neurotensin. Like many peptides, it has a propensity to self-associate and form aggregates. Peptide aggregation is a significant concern as it can lead to a loss of biological activity, inaccurate quantification, and potential cytotoxicity in cell-based assays. For drug development professionals, aggregation can impact formulation stability, bioavailability, and immunogenicity.
Q2: What are the primary factors that induce Neurotensin (1-8) aggregation?
Several factors can contribute to the aggregation of Neurotensin (1-8) in solution:
-
pH and Net Charge: The solubility of peptides is often lowest near their isoelectric point (pI), where the net charge is zero. The amino acid sequence of Neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg) contains both acidic (Glu) and basic (Lys, Arg) residues, making its net charge and solubility highly dependent on the pH of the solution.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can initiate and promote aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by providing the kinetic energy needed to overcome the energy barrier for conformational changes and self-assembly.
-
Ionic Strength: The concentration of salts in the buffer can influence peptide solubility and aggregation. Salts can either stabilize the peptide by shielding charges or promote aggregation through salting-out effects.
-
Mechanical Stress: Agitation, vigorous vortexing, or freeze-thaw cycles can introduce mechanical stress that may induce peptide unfolding and subsequent aggregation.
-
Solvent: The choice of solvent is critical. While some organic solvents can solubilize hydrophobic peptides, their subsequent dilution into aqueous buffers can trigger precipitation if not done correctly.
Q3: How should I properly store Neurotensin (1-8) to minimize aggregation?
Proper storage is crucial for maintaining the integrity of your Neurotensin (1-8) peptide. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years | Store in a desiccator to keep dry. Avoid repeated opening of the vial. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO. |
| Stock Solution in Water | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use sterile, purified water. |
| Working Solutions | -20°C or -80°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Note: Always refer to the manufacturer's specific recommendations for your peptide lot.
Troubleshooting Guides
Issue 1: Lyophilized Neurotensin (1-8) powder will not dissolve.
Possible Cause: The peptide has low solubility in the chosen solvent, or it has already begun to form aggregates.
Troubleshooting Steps:
-
Verify the Peptide's Properties: Neurotensin (1-8) has both hydrophobic (Leu, Pro) and charged residues. Its solubility will be pH-dependent.
-
Initial Solubilization Attempt:
-
Always start by trying to dissolve a small test amount of the peptide in sterile, purified water.
-
If the peptide is insoluble in water, its net charge should be considered. Neurotensin (1-8) has a net positive charge at neutral pH due to the Lys and Arg residues. Therefore, dissolving it in a slightly acidic solution (e.g., 0.1% acetic acid in water) may improve solubility.
-
-
Use of Organic Solvents:
-
If the peptide remains insoluble, a small amount of an organic solvent like DMSO or acetonitrile can be used to create a concentrated stock solution.
-
Crucially , to dilute this stock into an aqueous buffer, add the concentrated peptide solution dropwise into the vortexing buffer. This prevents localized high concentrations of the peptide that can cause immediate precipitation.
-
-
Sonication: Brief sonication in an ice bath can help to break up small aggregates and facilitate dissolution.[1][2][3] However, prolonged sonication can generate heat and potentially degrade the peptide.
Issue 2: The Neurotensin (1-8) solution is cloudy or contains visible particulates.
Possible Cause: The peptide has aggregated in solution.
Troubleshooting Steps:
-
Confirmation of Aggregation: Use one of the detection methods outlined in the "Experimental Protocols" section below (e.g., Dynamic Light Scattering or Thioflavin T assay) to confirm the presence of aggregates.
-
Removal of Aggregates:
-
Centrifugation: For larger, insoluble aggregates, centrifugation at high speed (e.g., >14,000 x g) for 15-30 minutes can pellet the aggregated material.[4] The supernatant, containing the soluble peptide, can then be carefully collected.
-
Filtration: For smaller, soluble aggregates, size-exclusion chromatography (SEC) can be used to separate the monomeric peptide from larger aggregates. Alternatively, for a quicker but potentially less quantitative approach, a 0.22 µm syringe filter can be used to remove larger aggregates before use, although this may not remove smaller oligomers.
-
-
Disaggregation (with caution):
-
For some peptides, treatment with a strong solvent like hexafluoroisopropanol (HFIP) followed by lyophilization can break down aggregates and restore the monomeric state.[5] However, this is a harsh treatment and should be considered a last resort.
-
The use of chaperone-based disaggregation systems is generally more applicable to larger proteins and may not be practical for routine lab use with small peptides.
-
Experimental Protocols
Protocol 1: Preparation of a Neurotensin (1-8) Stock Solution
This protocol provides a general guideline for solubilizing lyophilized Neurotensin (1-8).
Materials:
-
Lyophilized Neurotensin (1-8) peptide
-
Sterile, purified water (e.g., HPLC-grade)
-
Anhydrous DMSO (if required)
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubilization:
-
Based on the peptide's properties and intended final buffer, decide on the initial solvent. For a 1 mg/mL stock solution in an aqueous buffer, start with a small volume of sterile water.
-
If using an organic solvent, add the minimum volume of DMSO required to fully dissolve the peptide.
-
-
Mixing: Gently vortex the solution. If insolubility persists, sonicate the vial for short bursts (e.g., 10-15 seconds) in a cool water bath.
-
Dilution into Aqueous Buffer (if using an organic stock):
-
While gently vortexing the final aqueous buffer, add the concentrated peptide-DMSO stock solution dropwise.
-
Observe the solution for any signs of precipitation. If cloudiness appears, stop the addition and consider a more dilute final concentration.
-
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -80°C.
Protocol 2: Detection of Neurotensin (1-8) Aggregation using Thioflavin T (ThT) Assay
The ThT assay is a fluorescence-based method to detect the presence of amyloid-like β-sheet structures, which are common in peptide aggregates.
Materials:
-
Neurotensin (1-8) peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Preparation of ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20-25 µM in the assay buffer. Prepare this solution fresh and protect it from light.
-
Assay Setup:
-
In the 96-well plate, add your Neurotensin (1-8) sample to be tested. A typical final peptide concentration for the assay is in the range of 10-50 µM.
-
Add the ThT working solution to each well containing the peptide.
-
Include a negative control well with only the assay buffer and ThT working solution.
-
Include a positive control if available (e.g., a known aggregating peptide).
-
-
Incubation: Incubate the plate at 37°C. You can take readings at various time points to monitor aggregation kinetics.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from the sample readings. A significant increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.
Protocol 3: Characterization of Neurotensin (1-8) Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of peptide aggregates.
Materials:
-
Neurotensin (1-8) peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare the Neurotensin (1-8) solution in the desired buffer.
-
Filter the buffer through a 0.02 µm filter to remove any dust or extraneous particles.
-
Filter the peptide solution through a 0.22 µm filter to remove any large, pre-existing aggregates or dust.
-
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including the temperature and the viscosity of the solvent.
-
Measurement:
-
First, measure the filtered buffer as a blank.
-
Carefully pipette the filtered peptide solution into the cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis: The instrument's software will analyze the data to generate a size distribution profile. The presence of particles with a hydrodynamic radius significantly larger than that expected for the monomeric peptide is indicative of aggregation. The polydispersity index (PDI) will provide information on the heterogeneity of the particle sizes in the solution.
Visualizations
Experimental Workflow for Preparing and Testing Neurotensin (1-8) Solutions
Caption: Workflow for preparing and analyzing Neurotensin (1-8) solutions for aggregation.
Troubleshooting Logic for Neurotensin (1-8) Aggregation
Caption: Decision tree for troubleshooting Neurotensin (1-8) peptide aggregation.
References
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Neurotensin (1-8)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Neurotensin (1-8) to ensure its long-term stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Neurotensin (1-8)?
A1: For long-term stability, lyophilized Neurotensin (1-8) should be stored at -20°C or -80°C. Storing the peptide in a desiccated environment will further enhance its stability by protecting it from moisture. For short-term storage of a few days to weeks, 4°C is acceptable.
Q2: How should I store Neurotensin (1-8) once it is reconstituted in a solution?
A2: Peptides in solution are significantly less stable than in their lyophilized form. It is highly recommended to aliquot the reconstituted Neurotensin (1-8) into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] These aliquots should be stored at -20°C for a few weeks or at -80°C for several months.[2] The stability of the solution is dependent on the solvent and pH.[2]
Q3: What is the recommended solvent for reconstituting Neurotensin (1-8)?
A3: The choice of solvent depends on the intended application. For most in vitro biological assays, sterile, nuclease-free water or a buffer at a pH of 5-7 is recommended.[2] If solubility is an issue, a small amount of an organic solvent like acetonitrile can be used initially, followed by dilution with the aqueous buffer. Always consult the manufacturer's datasheet for specific recommendations.
Q4: My Neurotensin (1-8) solution has been stored for a while. How can I check if it's still active?
A4: The stability and activity of your stored Neurotensin (1-8) can be assessed through a combination of analytical and biological assays. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to check for chemical degradation. To confirm biological activity, a receptor binding assay or a cell-based functional assay should be performed.
Troubleshooting Guide
Issue 1: I observe a loss of biological activity, but the HPLC profile of my Neurotensin (1-8) looks normal.
-
Possible Cause 1: Peptide Oxidation. Peptides containing amino acids like Methionine, Cysteine, Tryptophan, or Tyrosine are susceptible to oxidation, which may not always be readily detectable by a standard HPLC method but can significantly impact biological activity.
-
Troubleshooting: Prepare fresh solutions and store them under an inert gas like argon or nitrogen. Avoid vigorous vortexing which can introduce oxygen.
-
-
Possible Cause 2: Improper Storage. Even without chemical degradation, improper storage (e.g., repeated freeze-thaw cycles) can affect the peptide's conformation and, consequently, its biological activity.
-
Troubleshooting: Always aliquot your peptide solutions into single-use vials to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to the surface of storage vials, especially at low concentrations, leading to a decrease in the effective concentration and apparent loss of activity.
-
Troubleshooting: Use low-protein-binding microcentrifuge tubes or vials. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer can also help prevent adsorption.
-
Issue 2: I see multiple peaks in the HPLC chromatogram of my freshly prepared Neurotensin (1-8) solution.
-
Possible Cause 1: Peptide Aggregation. Peptides, particularly those with hydrophobic residues, can self-associate to form aggregates, which may appear as multiple peaks or a broadened peak in an HPLC chromatogram.
-
Troubleshooting: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO before diluting with your aqueous buffer. Sonication can also help to break up aggregates. Using a buffer with a pH away from the peptide's isoelectric point can also improve solubility and reduce aggregation.
-
-
Possible Cause 2: Contamination. The presence of impurities from the synthesis process or contamination of the solvent can lead to extraneous peaks.
-
Troubleshooting: Ensure you are using high-purity, peptide-grade solvents and reagents. If in doubt, obtain a new batch of peptide and/or solvents.
-
-
Possible Cause 3: Degradation during handling. Some peptides are sensitive to pH extremes or enzymatic degradation even during brief handling at room temperature.
-
Troubleshooting: Prepare solutions on ice and use buffers within a neutral pH range (pH 5-7) unless the experimental protocol requires otherwise.
-
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Storage of Lyophilized Peptide | Long-term | Stable at -20°C or -80°C | |
| Short-term | Stable for days to weeks at 4°C | ||
| Storage of Peptide in Solution | -20°C | Stable for 3-4 months | |
| -80°C | Stable for up to 1 year | ||
| +4°C | Stable for 1-2 weeks | ||
| Optimal pH for Solution | General Use | pH 5-7 |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for assessing the chemical stability of Neurotensin (1-8). Optimization may be required based on the specific HPLC system and column used.
1. Materials:
-
Neurotensin (1-8) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-30 min: 65% to 95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (isocratic, re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of Neurotensin (1-8) in Mobile Phase A at a concentration of 1 mg/mL.
-
For the stability study, incubate aliquots of the stock solution under the desired stress conditions (e.g., different temperatures, pH values).
-
At each time point, dilute the sample with Mobile Phase A to a final concentration of 0.1 mg/mL before injection.
5. Data Analysis:
-
Monitor the peak area of the intact Neurotensin (1-8) over time.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Calculate the percentage of remaining peptide at each time point relative to the initial time point.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the biological activity of Neurotensin (1-8) by measuring its ability to compete with a radiolabeled ligand for binding to the Neurotensin receptor 1 (NTS1).
1. Materials:
-
Cell line overexpressing NTS1 (e.g., HT-29 cells)
-
Radiolabeled Neurotensin (e.g., [³H]-Neurotensin or ¹²⁵I-Neurotensin)
-
Unlabeled Neurotensin (1-8) (as standard and for testing)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)
2. Cell Preparation:
-
Culture NTS1-expressing cells to confluency in appropriate culture plates (e.g., 24-well plates).
-
On the day of the assay, wash the cells once with binding buffer.
3. Assay Procedure:
-
Prepare a series of dilutions of the unlabeled Neurotensin (1-8) standard and your test sample in binding buffer.
-
In each well, add a fixed concentration of the radiolabeled Neurotensin.
-
Add the different concentrations of unlabeled standard or test sample to the wells.
-
For determining non-specific binding, add a high concentration of unlabeled Neurotensin.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Aspirate the assay mixture and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials (for ³H) or gamma tubes (for ¹²⁵I).
-
Add scintillation cocktail to the vials and measure the radioactivity.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Compare the IC₅₀ of your test sample to that of a fresh, standard Neurotensin (1-8) to assess its relative biological activity.
Visualizations
Caption: Workflow for assessing the stability of Neurotensin (1-8).
Caption: Simplified signaling cascade of the Neurotensin Receptor 1.
References
Validation & Comparative
A Comparative Analysis of Neurotensin Fragments in Receptor Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neurotensin fragments and their binding affinities to neurotensin receptors. Supported by experimental data, this analysis delves into the structure-activity relationships that govern these interactions and the subsequent cellular signaling cascades.
Neurotensin (NT), a 13-amino acid neuropeptide, exerts a wide range of biological effects in the central nervous system and peripheral tissues by activating specific G protein-coupled receptors (GPCRs).[1] The primary high-affinity receptor, NTSR1, and a lower-affinity receptor, NTSR2, are key mediators of neurotensin's actions, which include roles in pain perception, temperature regulation, and dopamine pathway modulation.[2][3] The C-terminal fragment of neurotensin, particularly NT(8-13), is recognized as the minimal sequence required for full biological activity, making it and its analogues focal points of research for therapeutic applications.[4] This guide offers a comparative look at the receptor binding profiles of various neurotensin fragments and the experimental methodologies used to determine them.
Comparative Binding Affinities of Neurotensin Fragments
The binding affinity of neurotensin and its fragments to NTSR1 and NTSR2 is a critical determinant of their biological potency. These affinities are typically quantified by inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50) derived from competitive binding assays. The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of different neurotensin analogues.
| Ligand/Fragment | Receptor(s) | Source Organism/Cell Line | Assay Type | Measured Parameter | Value (nM) | Reference |
| Neurotensin (NT) | NTSR1 | CHO-K1 cells (human NTS1) | BRET-based biosensor | - | - | [5] |
| NT(8-13) | NTSR1 | CHO-K1 cells (human NTS1) | BRET-based biosensor | - | - | |
| NT(8-13) mimetic 3 | NTSR1 | Rat | Radioligand Binding | Binding Affinity | 55 | |
| NT(8-13) mimetic 3 | NTSR1 | Human | Radioligand Binding | Binding Affinity | 580 | |
| JMV 449 | NTRs | Neonatal Mouse Brain | Competitive Binding | IC50 | 0.15 | |
| [⁶⁸Ga]Ga-JMV 7488 | NTSR2 | HT-29 cells | Saturation Binding | Kd | 38 ± 17 | |
| [⁶⁸Ga]Ga-JMV 7488 | NTSR2 | MCF-7 cells | Saturation Binding | Kd | 36 ± 10 | |
| [¹¹¹In]In-JMV 7488 | NTSR2 | HT-29 cells | Saturation Binding | Kd | 36 ± 4 | |
| [¹¹¹In]In-JMV 7488 | NTSR2 | MCF-7 cells | Saturation Binding | Kd | 46 ± 1 | |
| NT(8-13)A₁₁ | NTSR1-H4 | Rat | Surface Plasmon Resonance | - | - | |
| NT(8-13)A₁₁,₁₂ | NTSR1-H4 | Rat | Surface Plasmon Resonance | - | - |
Experimental Protocols
The determination of binding affinities for neurotensin fragments relies on precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Radioligand Competition Binding Assay
This assay is a standard method to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing neurotensin receptors (e.g., neonatal mouse brain, or cell lines stably expressing NTSR1 or NTSR2).
-
Radioligand: Typically [¹²⁵I]-Neurotensin.
-
Test Compounds: Unlabeled neurotensin fragments or analogues.
-
Non-specific Binding Control: A high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, serial dilutions of the test compound are prepared. The reaction mixture includes the membrane preparation, the radioligand at a fixed concentration, and either the test compound, buffer alone (for total binding), or a saturating concentration of unlabeled neurotensin (for non-specific binding).
-
Incubation: The plate is incubated, typically at room temperature, for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition curve.
Cell-Based Saturation Binding Assay
This method is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand.
Procedure:
-
Cell Culture: Cells expressing the target receptor (e.g., HT-29 or MCF-7 cells for NTSR2) are cultured in appropriate plates.
-
Incubation: Increasing concentrations of the radiolabeled ligand are added to the cells in the presence (non-specific binding) or absence (total binding) of a saturating concentration of an unlabeled specific agonist (e.g., levocabastine for NTSR2). The plates are incubated at 37°C for a set time (e.g., 2 hours).
-
Washing and Lysis: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand. The cells are then lysed (e.g., with NaOH) to release the bound radioligand.
-
Counting and Analysis: The radioactivity in the lysate is measured. Specific binding is determined and plotted against the concentration of the radiolabeled ligand to generate a saturation curve, from which Kd and Bmax values are derived.
Signaling Pathways and Experimental Workflows
The binding of a neurotensin fragment to its receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the functional consequences of receptor activation.
Upon binding to NTSR1, neurotensin and its active fragments like NT(8-13) can activate multiple G protein signaling pathways, including Gαq, Gαi1, GαoA, and Gα13. This leads to the activation of downstream effectors such as phospholipase C (PLC), resulting in the production of inositol phosphate and an increase in intracellular calcium. Furthermore, NTSR1 activation can modulate cyclic AMP (cAMP) accumulation and stimulate the ERK1/2 signaling cascade. The receptor also engages with β-arrestins 1 and 2, which play a role in receptor desensitization and signaling.
.
Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathways.
The workflow for a typical receptor binding assay involves a series of sequential steps, from preparing the biological materials to analyzing the final data.
.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
References
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neurotensin Receptor Specificity with Neurotensin (1-8): A Comparative Guide
This guide provides a comprehensive comparison for validating the specificity of neurotensin receptors, primarily focusing on the utility of the neurotensin fragment, Neurotensin (1-8), as a negative control. Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through three main receptors: NTS1, NTS2, and the unrelated NTS3/Sortilin.[1][2] NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that mediate most of the classical neurotensin signaling.[1][2] Distinguishing the specific receptor subtype responsible for a biological effect is crucial for targeted drug development and accurate physiological studies.
The C-terminal fragment of neurotensin, particularly NT(8-13), is widely recognized as the active portion of the peptide responsible for high-affinity binding and receptor activation.[3] In contrast, N-terminal fragments like Neurotensin (1-8) are often inactive. This guide leverages this differential activity to demonstrate how to validate receptor specificity.
Comparative Ligand Performance
To validate that a biological response is mediated by NTS1 or NTS2, it's essential to compare the activity of the full-length peptide with its fragments. Neurotensin (1-8) is expected to show negligible binding affinity and functional activity, serving as an ideal negative control.
Table 1: Comparative Binding Affinity of Neurotensin Ligands at NTS1
| Ligand | Receptor Source | Assay Type | Radioligand | Parameter | Value | Reference |
| Neurotensin (1-13) | Rat Brain | Competitive Binding | [³H]NT | Kᵢ | ~0.2 nM | |
| Neurotensin (8-13) | hNTS1-expressing cells | Competitive Binding | [³H]NT | Kᵢ | ~1.0 nM | |
| Neurotensin (1-8) | HL-60 cells (NTR1) | Functional (Ca²⁺) | N/A | Activity | No detectable response |
Note: Direct binding affinity data for NT(1-8) is scarce, as it is consistently shown to be inactive in functional assays, implying negligible affinity.
Table 2: Comparative Functional Activity of Neurotensin Ligands
| Ligand | Cell Line | Assay Type | Receptor | Parameter | Value | Reference |
| Neurotensin (1-13) | CHO-K1 hNTS1 | Calcium Mobilization | NTS1 | EC₅₀ | 3.38 nM | |
| Neurotensin (8-13) | HL-60 cells | Calcium Mobilization | NTS1 | EC₅₀ | 9.9 nM | |
| Neurotensin (1-8) | HL-60 cells | Calcium Mobilization | NTS1 | EC₅₀ | No detectable response |
The data clearly indicates that while full-length Neurotensin and the C-terminal fragment NT(8-13) are potent agonists at the NTS1 receptor, the N-terminal fragment NT(1-8) is inactive. This lack of activity makes NT(1-8) an excellent tool to confirm that an observed biological effect is specifically due to NTS receptor activation and not due to non-specific peptide effects.
Key Signaling Pathways
Activation of the high-affinity NTS1 receptor by neurotensin initiates a cascade of intracellular events. The primary pathway involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). NTS1 can also couple to other G proteins, including Gαi/o and Gαs, and recruit β-arrestins, leading to more complex signaling networks, including the activation of the ERK1/2 pathway.
Caption: NTS1 receptor signaling pathway initiated by Neurotensin.
Experimental Validation Workflow
A typical workflow to validate neurotensin receptor specificity involves a series of binding and functional assays.
Caption: Workflow for validating neurotensin receptor specificity.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a known radioligand from the receptor.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the neurotensin receptor of interest (e.g., HT-29 cells for NTS1).
-
Radioligand: [³H]Neurotensin or [¹²⁵I]-Neurotensin.
-
Test Ligands: Neurotensin (1-13), Neurotensin (8-13), Neurotensin (1-8), and unknown compounds.
-
Non-specific Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.
Procedure:
-
Plate Setup: Prepare serial dilutions of the test ligands in assay buffer.
-
In a 96-well plate, add reagents in the following order:
-
Total Binding wells: 50 µL of assay buffer.
-
Non-specific Binding wells: 50 µL of 1 µM unlabeled neurotensin.
-
Test Compound wells: 50 µL of the respective ligand dilution.
-
-
Add 50 µL of radioligand (e.g., [³H]NT at a final concentration of ~0.5 nM) to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (20-50 µg protein) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test ligand to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a hallmark of NTS1 signaling.
Materials:
-
Cells: A cell line stably expressing the neurotensin receptor (e.g., CHO-hNTS1 or HEK293-hNTS1).
-
Calcium-sensitive dye: Fluo-4 AM or Fluo-8 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Ligands: Neurotensin (1-13), Neurotensin (8-13), Neurotensin (1-8), and unknown compounds.
-
Equipment: Black-sided, clear-bottom 96-well plates, fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove growth medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.
-
Assay Measurement:
-
Place the plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add 20-50 µL of the test ligand (at various concentrations) to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value. For NT(1-8), no significant increase in fluorescence is expected.
References
"use of Neurotensin (1-8) to demonstrate assay specificity"
A Comparative Guide for Researchers
In the realm of G protein-coupled receptor (GPCR) research, ensuring the specificity of an assay is paramount to the validity of experimental findings. This guide provides a comparative analysis of Neurotensin (NT) fragments, specifically highlighting the use of the inactive N-terminal fragment, Neurotensin (1-8) [NT(1-8)], as a crucial negative control to demonstrate the specificity of receptor-ligand interactions in various assays targeting the Neurotensin Receptor 1 (NTS1).
The Principle of Specificity in Neurotensin Receptor Assays
The full-length Neurotensin peptide is a 13-amino acid neuropeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) that exerts its physiological effects primarily through the high-affinity NTS1 receptor.[1] Structure-activity relationship studies have unequivocally demonstrated that the C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for high-affinity binding and receptor activation.[2][3] Conversely, N-terminal fragments, including NT(1-8), have been shown to be devoid of significant binding activity at the NTS1 receptor.[4] This differential activity is leveraged to confirm that the observed biological or binding response in an assay is specifically mediated by the NTS1 receptor's recognition of the C-terminal pharmacophore of Neurotensin.
Comparative Binding Affinity of Neurotensin Fragments
The following table summarizes the binding affinities of full-length Neurotensin and its key fragments for the NTS1 receptor, illustrating the inactivity of NT(1-8). This data is critical for its use as a negative control.
| Ligand | Description | Binding Affinity (Ki or IC50) | Activity | Reference |
| Neurotensin (1-13) | Full-length endogenous agonist | ~2.85 nM (Kd) | Active | [4] |
| Neurotensin (8-13) | C-terminal active fragment | High affinity (equipotent to NT(1-13)) | Active | |
| Neurotensin (1-8) | N-terminal fragment | Inactive | Inactive | |
| Neurotensin (1-6) | N-terminal fragment | Inactive | Inactive | |
| Neurotensin (1-11) | N-terminal fragment | Inactive | Inactive |
Note: The exact binding affinity values can vary depending on the experimental conditions, cell type, and assay format.
Experimental Protocols
To effectively demonstrate assay specificity, a competition binding assay is a standard and robust method. Below is a detailed protocol for a radioligand competition binding assay using [3H]Neurotensin.
Radioligand Competition Binding Assay Protocol
Objective: To determine the ability of unlabeled ligands (e.g., NT(1-13), NT(8-13), and NT(1-8)) to compete with a radiolabeled ligand (e.g., [3H]Neurotensin) for binding to the NTS1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-29 cells, CHO-K1 cells stably expressing hNTS1).
-
Radioligand: [3H]Neurotensin.
-
Competitor Ligands:
-
Unlabeled Neurotensin (1-13) (Positive Control)
-
Unlabeled Neurotensin (8-13) (Positive Control)
-
Unlabeled Neurotensin (1-8) (Negative Control for Specificity)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NTS1 and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
Increasing concentrations of competitor ligands (NT(1-13), NT(8-13), or NT(1-8)). For NT(1-8), a high concentration should be used to demonstrate lack of competition.
-
A fixed concentration of [3H]Neurotensin (typically at a concentration close to its Kd, e.g., 2 nM).
-
Cell membranes (e.g., 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled Neurotensin (1-13).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. For NT(1-13) and NT(8-13), this will generate a sigmoidal curve from which the IC50 can be determined. For NT(1-8), no significant displacement of the radioligand should be observed, resulting in a flat line near 100% specific binding.
-
Visualizing Experimental Logic and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the underlying biological pathways.
Caption: Workflow of a competition binding assay to test ligand specificity for the NTS1 receptor.
References
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Hero: Neurotensin (1-8) as a Crucial Control for Off-Target Effects of Neurotensin Analogs
A Comparison Guide for Researchers
In the intricate world of neuropharmacology, the development of potent and selective neurotensin analogs is a key focus for therapeutic intervention in a range of disorders, from schizophrenia to pain. However, the journey from a promising analog to a clinically viable drug is fraught with the challenge of distinguishing on-target efficacy from confounding off-target effects. This guide illuminates the critical role of the N-terminal fragment, Neurotensin (1-8), as an indispensable negative control to ensure the specificity of novel neurotensin receptor ligands. By objectively comparing the lack of activity of Neurotensin (1-8) with the potent effects of active analogs, researchers can confidently validate their findings and accelerate the drug development pipeline.
Neurotensin and Its Receptors: A Complex Signaling Network
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its diverse physiological effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[1] The C-terminal hexapeptide fragment, NT(8-13), is the minimal sequence required for high-affinity binding and receptor activation.[2][3][4][5]
Activation of NTS1 initiates a cascade of intracellular signaling events. NTS1 is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream pathways such as phospholipase C (PLC), modulation of cyclic AMP (cAMP) levels, and activation of the mitogen-activated protein kinase (MAPK) cascade (ERK1/2). This intricate signaling network underscores the importance of ensuring that novel analogs specifically target these pathways.
The Case for Neurotensin (1-8) as an Inactive Control
To confidently attribute the observed biological effects of a novel neurotensin analog to its interaction with neurotensin receptors, a robust negative control is essential. Neurotensin (1-8), the N-terminal fragment of the full-length peptide, serves as an ideal candidate for this role. Studies have demonstrated that this fragment does not bind to the NTS1 receptor and consequently fails to elicit the downstream signaling events associated with receptor activation.
In a receptor binding study on NCI-H838 cells, which endogenously express NTS1, Neurotensin (1-8) did not inhibit the specific binding of radiolabeled neurotensin, even at high concentrations. This is in stark contrast to full-length neurotensin and the active fragment NT(8-13), which potently inhibit radioligand binding. Therefore, any biological effect observed with a novel analog that is not replicated by Neurotensin (1-8) can be more confidently attributed to a specific interaction with neurotensin receptors.
Comparative Efficacy of Neurotensin Analogs
The following tables summarize the binding affinities and functional potencies of various neurotensin analogs, highlighting the stark contrast between active compounds and the inactive Neurotensin (1-8).
| Ligand | Receptor Source | Assay Type | Measured Parameter | Value |
| Neurotensin | NCI-H838 cells | Competitive Binding | IC50 | 2 nM |
| Neurotensin (8-13) | NCI-H838 cells | Competitive Binding | IC50 | 3 nM |
| Neurotensin (1-8) | NCI-H838 cells | Competitive Binding | IC50 | >2000 nM |
| JMV 449 | Neonatal Mouse Brain Homogenates | Competitive Binding | IC50 | 0.15 nM |
| PD149163 | Rat Brain | Receptor Autoradiography | Ki | ~1-10 nM |
| NT69L | Rat Brain | Receptor Autoradiography | Ki | ~1-10 nM |
Table 1: Comparative Receptor Binding Affinities. This table illustrates the high affinity of active neurotensin analogs for their receptors, while Neurotensin (1-8) shows no significant binding.
| Ligand | Cell Line | Functional Assay | Measured Parameter | Value |
| Neurotensin | NCI-H838 cells | ERK Phosphorylation | % of Control | ~200% |
| Neurotensin (8-13) | NCI-H838 cells | ERK Phosphorylation | % of Control | ~220% |
| Neurotensin (1-8) | NCI-H838 cells | ERK Phosphorylation | % of Control | No significant increase |
| JMV 7488 | HT-29 cells | Calcium Mobilization | EC50 | 431 nM |
Table 2: Comparative Functional Activity. This table demonstrates the ability of active neurotensin analogs to elicit downstream signaling, a response that is absent with Neurotensin (1-8).
Experimental Protocols
To ensure reproducibility and facilitate the adoption of Neurotensin (1-8) as a standard control, detailed experimental protocols for key assays are provided below.
Radioligand Receptor Binding Assay
This protocol is adapted from standard procedures used to determine the binding affinity of compounds for neurotensin receptors.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing neurotensin receptors (e.g., HT-29 cells, rat brain).
-
Radioligand: [³H]Neurotensin or [¹²⁵I]-Tyr³-Neurotensin.
-
Test Compounds: Neurotensin analog, Neurotensin (1-8) (as a negative control).
-
Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% Bovine Serum Albumin (BSA) and appropriate protease inhibitors.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, Neurotensin (1-8), buffer (for total binding), or unlabeled Neurotensin (for non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 or Ki values for the test compounds by non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the functional activity of neurotensin analogs by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing NTS1 (e.g., NCI-H838, CHO-K1 stably expressing hNTS1).
-
Test Compounds: Neurotensin analog, Neurotensin (1-8).
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Western Blotting Equipment and Reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to near confluency. Serum-starve the cells for several hours before treatment. Treat cells with the test compounds or Neurotensin (1-8) for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a fold change over the untreated control.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: NTS1 Receptor Signaling Pathways.
Caption: General Experimental Workflow.
By incorporating Neurotensin (1-8) as a routine negative control, researchers can significantly enhance the rigor and reliability of their findings. This practice not only aids in the accurate characterization of novel neurotensin analogs but also paves the way for the development of more specific and effective therapeutics with minimized off-target liabilities.
References
A Comparative Analysis of the Metabolic Stability of Neurotensin (1-8) and Neurotensin (8-13)
A Guide for Researchers in Neuropeptide Drug Development
Neurotensin (NT), a 13-amino acid neuropeptide, plays a crucial role in a variety of physiological processes, making it and its fragments attractive targets for therapeutic development. However, the clinical utility of native peptides is often hampered by their rapid degradation in vivo. This guide provides a comparative analysis of the metabolic stability of two key neurotensin fragments: the N-terminal fragment Neurotensin (1-8) and the C-terminal fragment Neurotensin (8-13), which represents the minimal active sequence for receptor binding. Understanding the distinct metabolic fates of these fragments is critical for the design of stabilized neurotensin analogues with improved pharmacokinetic profiles.
Quantitative Comparison of Metabolic Stability
The metabolic stability of Neurotensin (1-8) and Neurotensin (8-13) differs dramatically in biological matrices. While the C-terminal fragment is characterized by a very short half-life, the N-terminal fragment exhibits significantly greater stability.
| Fragment | Half-Life (t½) in Plasma | Key Degradation Enzymes | Primary Cleavage Sites |
| Neurotensin (1-8) | Significantly longer than NT(1-13) and NT(8-13); considered stable in plasma.[1][2] | Less susceptible to rapid cleavage by major peptidases. | Not extensively characterized due to higher stability. |
| Neurotensin (8-13) | ~1-2 minutes in rat and human plasma.[3][4] | Metalloendopeptidases (e.g., Neprilysin, Neurolysin), Angiotensin-Converting Enzyme (ACE).[3] | Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, Tyr¹¹-Ile¹². |
Enzymatic Degradation Pathways
The profound difference in stability between the two fragments can be attributed to their susceptibility to cleavage by specific peptidases.
Neurotensin (8-13) is rapidly broken down by several enzymes prevalent in plasma and tissue. Its degradation is a well-documented process, with cleavage occurring at multiple sites, leading to rapid inactivation.
In contrast, Neurotensin (1-8) , a major metabolite of the full-length peptide, is notably resistant to the peptidases that rapidly cleave NT(8-13). This inherent stability results in a much longer circulating half-life.
Experimental Protocol for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of neuropeptide fragments like Neurotensin (1-8) and Neurotensin (8-13), a standardized in vitro protocol is employed. This typically involves incubation in a relevant biological matrix and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Objective:
To quantify the rate of degradation and determine the half-life (t½) of Neurotensin (1-8) and Neurotensin (8-13) in human plasma.
Materials:
-
Neurotensin (1-8) and Neurotensin (8-13) peptide standards
-
Pooled human plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Thermomixer or water bath
-
HPLC-MS system
Methodology:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Neurotensin (1-8) and Neurotensin (8-13) in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 2, 5, 10, 30, 60, and 120 minutes for NT(8-13); and 0, 1, 2, 4, 8, and 24 hours for NT(1-8)), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately mix the aliquot with an equal volume of ice-cold stop solution (e.g., ACN with 0.1% TFA) to halt enzymatic degradation and precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC-MS to separate the parent peptide from its metabolites.
-
Quantify the peak area of the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
References
- 1. Metabolism of neurotensin and pancreatic polypeptide in man: role of the kidney and plasma factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation and characterization of human plasma neurotensin-like immunoreactivity in response to a meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 4. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors [mdpi.com]
A Researcher's Guide to the Validation of Neurotensin Antibodies Using the Neurotensin (1-8) Fragment
Comparison of Select Commercially Available Neurotensin Antibodies
The following table summarizes key information for a selection of commercially available polyclonal and monoclonal antibodies against neurotensin. It is important to note that the validation data provided by manufacturers does not typically specify the use of the Neurotensin (1-8) fragment for specificity testing. Therefore, the protocols provided in the subsequent sections are essential for researchers to independently verify the performance of these antibodies for their specific research needs.
| Antibody | Supplier | Catalog No. | Host | Clonality | Validated Applications | Species Reactivity | Immunogen |
| Neurotensin Antibody | ImmunoStar | 20072 | Rabbit | Polyclonal | IHC, IF, WB, IC | Human, Mouse, Rat, Canine, Feline, Avian, Non-Human Primate, Amphibian | Neurotensin |
| Anti-Neurotensin NTS Antibody | Boster Bio | A00726 | Rabbit | Polyclonal | WB, ELISA | Human, Mouse, Rat | Not Specified |
| Neurotensin Antibody | GeneTex | GTX37368 | Rabbit | Polyclonal | IHC-P, IHC | Mouse, Rat | KLH conjugated synthetic peptide (aa 161-153 of human Neurotensin) |
| Neurotensin Antibody | Novus Biologicals | MAB11548 | Mouse | Monoclonal | IHC | Human | Not Specified |
| Polyclonal Antibody to Neurotensin (NT) | Cloud-Clone Corp. | PAB203Hu01 | Rabbit | Polyclonal | WB, IHC, ICC, IP | Human, Mouse, Pig | Recombinant Neurotensin (His42~Ser167) |
| Anti-Neurotensin Antibody | Abcam | ab271971 | Rabbit | Monoclonal | IHC-P, Flow Cyt (Intra) | Mouse, Rat | Synthetic peptide within Human Neurotensin aa 1-50 |
Neurotensin Signaling Pathway
Neurotensin is a 13-amino acid neuropeptide that exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1).[1][2] Binding of neurotensin to NTSR1 initiates a cascade of intracellular signaling events.[3][4] NTSR1 is coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways such as the MAPK/ERK and NF-κB signaling cascades, influencing cellular processes like proliferation, migration, and survival. Additionally, NTSR1 can also couple to other G proteins, such as Gi/o, to modulate adenylyl cyclase activity and cAMP levels.
Caption: Neurotensin binding to NTSR1 activates Gq, leading to downstream signaling cascades.
Experimental Protocols for Validation with Neurotensin (1-8) Fragment
The following protocols provide a framework for validating the specificity of a neurotensin antibody using the Neurotensin (1-8) fragment. These methods are essential to confirm that the antibody's binding is directed towards the intended epitope and to rule out cross-reactivity with other regions of the neurotensin peptide.
Peptide Competition Assay for Western Blot
This assay determines if the binding of the primary antibody to its target on a Western blot can be blocked by pre-incubation with the Neurotensin (1-8) fragment.
Caption: Workflow for validating antibody specificity using a peptide competition assay in Western Blot.
Methodology:
-
Prepare Samples: Run SDS-PAGE on lysates from cells or tissues known to express neurotensin and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Antibody Preparation:
-
Control: Dilute the primary neurotensin antibody to its optimal working concentration in the blocking buffer.
-
Blocked Sample: In a separate tube, pre-incubate the same dilution of the primary antibody with a 10-100 fold molar excess of the Neurotensin (1-8) fragment for 1-2 hours at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation: Cut the membrane into strips (if necessary) and incubate one strip with the control antibody solution and another with the blocked antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane strips three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane strips with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes and Detection: Wash the membrane strips three times for 10 minutes each with TBST. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Analysis: Compare the intensity of the neurotensin band between the control and the blocked samples. A significant reduction or complete disappearance of the band in the blocked sample indicates that the antibody specifically recognizes an epitope within the Neurotensin (1-8) region.
Peptide Competition Assay for Immunohistochemistry (IHC)
This protocol is adapted for IHC to verify that the staining pattern observed in tissue sections is due to specific antibody binding to neurotensin.
Methodology:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections known to be positive for neurotensin. Perform antigen retrieval as required for the specific antibody.
-
Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific binding sites according to standard IHC protocols.
-
Antibody Preparation:
-
Control: Dilute the primary neurotensin antibody to its optimal working concentration in antibody diluent.
-
Blocked Sample: Pre-incubate the diluted primary antibody with a 10-100 fold molar excess of the Neurotensin (1-8) fragment for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation: Apply the control antibody solution to one tissue section and the blocked antibody solution to an adjacent serial section. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).
-
Detection: Apply the secondary antibody and detection system (e.g., HRP-polymer and DAB substrate) according to the manufacturer's instructions.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslips.
-
Analysis: Microscopically compare the staining intensity and pattern between the control and blocked tissue sections. Specific staining should be absent or significantly reduced in the section incubated with the blocked antibody.
Competitive ELISA
A competitive ELISA can provide semi-quantitative data on the antibody's specificity for the Neurotensin (1-8) fragment.
Caption: Workflow for assessing antibody specificity using a competitive ELISA format.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with full-length neurotensin peptide overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare a series of dilutions of the Neurotensin (1-8) fragment (the competitor).
-
In a separate plate or tubes, mix a constant, pre-determined concentration of the primary neurotensin antibody with each dilution of the competitor fragment. Also include a control with no competitor.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation in Coated Plate: Transfer the antibody/competitor mixtures to the neurotensin-coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibodies.
-
Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour. Wash the plate again.
-
Substrate Addition: Add a TMB substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Acquisition and Analysis: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of the Neurotensin (1-8) fragment. Plot the absorbance against the log of the competitor concentration to generate a competition curve. A steep curve indicates that the antibody's binding to the full-length neurotensin is effectively competed by the NT(1-8) fragment, confirming its specificity for the N-terminal region.
Conclusion
The validation of neurotensin antibodies using the Neurotensin (1-8) fragment is a critical step to ensure the accuracy and reliability of experimental results. While manufacturers provide general validation data, specificity against different peptide fragments often requires in-house verification. The experimental protocols detailed in this guide provide a robust framework for researchers to perform these essential validation studies. By employing peptide competition assays for Western Blot and IHC, and competitive ELISAs, scientists can confidently assess the epitope specificity of their neurotensin antibodies, leading to more precise and reproducible findings in their research and development endeavors.
References
- 1. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neurotensin (1-8) in Neuropeptide Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neurotensin (1-8) metabolism with its parent peptide, Neurotensin (1-13), and other relevant fragments. The information presented is supported by experimental data to aid in the design and interpretation of studies related to neuropeptide metabolism and the development of neurotensin-based therapeutics.
Executive Summary
Neurotensin, a 13-amino acid neuropeptide, is rapidly metabolized in vivo, limiting its therapeutic potential. Understanding the metabolic stability of its fragments is crucial for drug development. This guide focuses on Neurotensin (1-8), a major N-terminal metabolite, and compares its metabolic profile to the full-length peptide and the biologically active C-terminal fragment, Neurotensin (8-13). Experimental data consistently demonstrates that N-terminal fragments, such as Neurotensin (1-8), are significantly more stable in plasma than the intact peptide and its C-terminal fragments.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the pharmacokinetic parameters of Neurotensin (1-13) and its fragment, Neurotensin (1-8), from in vivo studies.
| Peptide | Species | Apparent Half-life (t½) | Method of Detection | Reference |
| Neurotensin (1-13) | Rat | 0.55 minutes | C-terminal RIA | [1] |
| Neurotensin (1-13) | Human | 1.7 minutes (median) | RIA | [2] |
| Neurotensin (1-8) | Rat | 9 minutes | N-terminal RIA | [1] |
| Neurotensin (1-8) | Human | 8.3 minutes (median) | RIA | [2] |
| Neurotensin (1-11) | Rat | 5 minutes | N-terminal RIA | [1] |
| Neurotensin (9-13) | Rat | < 0.5 minutes | C-terminal RIA |
RIA: Radioimmunoassay
Studies have shown that N-terminal fragments of neurotensin are more stable in plasma compared to C-terminal fragments. In vitro incubation of Neurotensin (1-13), (1-8), and (8-13) in human plasma revealed that the N-terminal fragments were stable, while the C-terminal fragments were completely metabolized. The primary degradation products of intravenously injected Neurotensin (1-13) in rats are Neurotensin (1-8) and Neurotensin (1-11). This highlights the rapid N-terminal cleavage of the parent peptide.
Experimental Protocols
In Vitro Neuropeptide Degradation Assay in Plasma
This protocol outlines a general procedure for assessing the metabolic stability of neuropeptides in plasma.
1. Materials:
-
Test peptide (e.g., Neurotensin (1-8))
-
Human or rat plasma (freshly collected with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
2. Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS) at a known concentration.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
In a microcentrifuge tube, mix the test peptide solution with the plasma to achieve the desired final concentration. A typical starting concentration is in the low micromolar range.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
The 0-minute time point serves as the initial concentration control.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a sufficient volume of cold precipitation solution (e.g., 3 volumes of acetonitrile with 1% TFA). This stops the enzymatic degradation and precipitates plasma proteins.
-
Vortex the mixture thoroughly.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide and its metabolites.
-
Analyze the supernatant using a validated HPLC-MS method to separate and quantify the parent peptide and its degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent peptide against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Analysis of Neurotensin Metabolism by HPLC-MS
1. HPLC System:
-
Column: A C18 reversed-phase column suitable for peptide separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. The specific gradient will depend on the hydrophobicity of the peptides being analyzed.
-
Flow Rate: A typical flow rate for analytical HPLC is 0.2-1.0 mL/min.
-
Detection: UV detection at 214 nm or 280 nm can be used, but mass spectrometry provides higher specificity and sensitivity.
2. Mass Spectrometry System:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Mode: Analysis is typically performed in positive ion mode.
-
Data Acquisition: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of the parent peptide and its expected metabolites. Full-scan MS and tandem MS (MS/MS) can be used for the identification of unknown metabolites.
Mandatory Visualization
Neurotensin Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Neurotensin (1-13) and the formation of its major fragments, including Neurotensin (1-8).
Experimental Workflow for In Vitro Peptide Stability Assay
The diagram below outlines the key steps in a typical in vitro peptide stability assay.
References
Lack of Neurotensin (1-8) Signaling Confirmed in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling activity of the N-terminal neurotensin fragment, Neurotensin (1-8), against full-length Neurotensin (NT) and its active C-terminal fragment, NT(8-13). Experimental data conclusively demonstrates that Neurotensin (1-8) does not activate the canonical signaling pathways associated with the neurotensin type 1 receptor (NTSR1), a key target in various physiological and pathological processes.
Introduction to Neurotensin and its Fragments
Neurotensin is a 13-amino acid neuropeptide involved in a wide range of biological functions, including pain perception, temperature regulation, and gut motility. It exerts its effects primarily through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). The signaling cascade initiated by full-length neurotensin binding to NTSR1 is well-characterized and involves the activation of Gαq/11 proteins, leading to subsequent downstream events.
Structure-activity relationship studies have consistently shown that the biological activity of neurotensin resides in its C-terminal region. The hexapeptide fragment, Neurotensin (8-13), is widely recognized as the minimal sequence required for high-affinity binding to NTSR1 and for eliciting the full spectrum of agonist-induced cellular responses. In contrast, the N-terminal fragment, Neurotensin (1-8), is generally considered to be an inactive metabolite. This guide presents the experimental evidence supporting this lack of activity in key functional assays.
Comparative Analysis of Signaling Activity
Experimental evidence from functional assays demonstrates a stark contrast in the signaling capabilities of full-length Neurotensin and its C-terminal fragment versus the N-terminal fragment Neurotensin (1-8).
| Ligand | Inositol Phosphate Accumulation | Neuronal Excitation | Calcium Mobilization | β-Arrestin Recruitment |
| Full-length Neurotensin | Active | Active | Active | Active |
| Neurotensin (8-13) | Active | Active | Active | Active |
| Neurotensin (1-8) | Inactive [1] | Inactive [1] | Not reported, but expected to be inactive | Not reported, but expected to be inactive |
Key Findings:
-
Inositol Phosphate Accumulation: Studies have shown that while full-length neurotensin and NT(8-13) potently stimulate inositol phospholipid hydrolysis, Neurotensin (1-8) exhibits "no ability to stimulate this hydrolysis"[1]. This indicates a failure to activate the Gαq pathway, a primary signaling cascade for NTSR1.
-
Neuronal Excitation: In vitro electrophysiological studies on hypothalamic neurons revealed that the C-terminal hexapeptide NT(8-13) produces a dose-related excitatory effect, consistent with the action of full-length neurotensin. Conversely, the N-terminal octapeptide, Neurotensin (1-8), was found to be inactive in eliciting this response, further supporting its lack of biological activity at the receptor level[1].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the established signaling pathway for active neurotensin peptides and the general workflows for the functional assays used to assess their activity.
Caption: Full-length Neurotensin and NT(8-13) activate NTSR1, leading to downstream signaling, while NT(1-8) does not.
Caption: General workflow for functional assays comparing Neurotensin fragments.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are representative of those used to assess GPCR activation.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate, a downstream product of Gαq activation, as a direct indicator of receptor signaling.
-
Cell Culture: CHO-K1 cells stably expressing human NTSR1 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and grown to confluency.
-
Labeling (Optional, for radioactive assays): Cells are labeled overnight with myo-[³H]inositol.
-
Assay Buffer: The culture medium is replaced with a stimulation buffer, often containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of IP1.
-
Ligand Stimulation: Cells are stimulated with various concentrations of the test ligands (full-length NT, NT(8-13), and NT(1-8)) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and IP1 Extraction: The stimulation is stopped by adding a lysis buffer. The inositol phosphates are then extracted.
-
Quantification: The amount of accumulated IP1 is quantified. For radioactive assays, this involves chromatographic separation and scintillation counting. For non-radioactive assays, competitive immunoassays (e.g., HTRF) are commonly used.
-
Data Analysis: The results are expressed as a percentage of the maximal response to a reference agonist (e.g., full-length NT) and plotted against the ligand concentration to determine potency (EC50) and efficacy (Emax).
Calcium Mobilization Assay
This assay detects transient increases in intracellular calcium concentration, a direct consequence of IP3-mediated calcium release from intracellular stores following Gαq activation.
-
Cell Culture and Seeding: As described for the IP1 accumulation assay, cells expressing NTSR1 are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the test ligands at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately after ligand addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and plotted against the ligand concentration to generate dose-response curves and determine EC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
-
Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. The NTSR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Lines: Engineered cell lines co-expressing the tagged NTSR1 and β-arrestin are used.
-
Cell Seeding: Cells are seeded into 96- or 384-well white-walled plates.
-
Ligand Stimulation: Test ligands are added to the cells and incubated for a specific period (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated in the dark. The chemiluminescent signal is then measured using a plate reader.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency and efficacy of the ligands.
Conclusion
The experimental data from multiple functional assays consistently demonstrate that the N-terminal fragment of neurotensin, Neurotensin (1-8), is devoid of signaling activity at the NTSR1 receptor. In contrast, full-length Neurotensin and its C-terminal fragment, Neurotensin (8-13), are potent agonists that robustly activate the canonical Gαq-mediated signaling pathway. These findings are critical for researchers in the field of neurotensin pharmacology and for professionals involved in the development of drugs targeting the neurotensin system, as they confirm that any potential biological effects of Neurotensin (1-8) are unlikely to be mediated through direct activation of NTSR1.
References
Differentiating Neurotensin Receptor Subtypes: A Comparative Guide to Neurotensin (1-8) and Other Fragments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neurotensin fragments, including Neurotensin (1-8), in their ability to differentiate between neurotensin receptor subtypes 1 (NTS1) and 2 (NTS2). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in research and development.
Neurotensin (NT), a 13-amino acid neuropeptide, exerts its diverse physiological effects through interaction with at least two G protein-coupled receptors, NTS1 and NTS2.[1] The C-terminal hexapeptide fragment, NT(8-13), is widely recognized as the active core, retaining high affinity for and potent activation of NTS1.[2][3] However, the role and binding characteristics of other fragments, such as the N-terminal fragment NT(1-8), are less well-defined, presenting an opportunity to explore their potential for selectively targeting receptor subtypes. Understanding the differential binding affinities and functional potencies of these fragments is crucial for the development of selective ligands for therapeutic applications.
Comparative Binding Affinities of Neurotensin Fragments
The ability of various neurotensin fragments to bind to NTS1 and NTS2 receptors is a primary determinant of their subtype selectivity. The following table summarizes the binding affinities (Ki) of key neurotensin fragments for human NTS1 and NTS2 receptors, as determined by radioligand binding assays.
| Fragment | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity (NTS1/NTS2) |
| Neurotensin (1-13) | 0.1 - 0.4[4] | 2 - 5[4] | ~10-fold for NTS1 |
| Neurotensin (8-13) | ~1 | ~5 | ~5-fold for NTS1 |
| Neurotensin (1-8) | >10,000 | >10,000 | No significant binding |
| JMV438 ([Lys8, Lys9]-NT(8-13)) | 0.33 | 0.95 | ~3-fold for NTS1 |
| NT(8-12) | >100,000 | 620 | >160-fold for NTS2 |
Note: Ki values are approximate and can vary depending on experimental conditions.
The data clearly indicates that while the C-terminal fragment NT(8-13) and its analogs retain high affinity for both receptors, the N-terminal fragment Neurotensin (1-8) exhibits no significant binding to either NTS1 or NTS2 . This lack of affinity suggests that the key determinants for receptor binding reside within the C-terminal portion of the neurotensin peptide. In contrast, fragments like NT(8-12) demonstrate a preference for the NTS2 receptor, highlighting the potential for developing NTS2-selective ligands by modifying the C-terminus.
Functional Potency of Neurotensin Fragments
Beyond binding affinity, the functional activity of these fragments at each receptor subtype provides critical insights into their potential as agonists or antagonists. The following table summarizes the functional potencies (EC50) of selected neurotensin fragments in activating downstream signaling pathways.
| Fragment | Assay | NTS1 EC50 (nM) | NTS2 EC50 (nM) |
| Neurotensin (1-13) | IP1 Accumulation | ~1 | - |
| Neurotensin (8-13) | IP1 Accumulation | 0.88 | - |
| Neurotensin (1-8) | Calcium Mobilization | No significant activity | No significant activity |
| JMV438 ([Lys8, Lys9]-NT(8-13)) | Calcium Mobilization | ~1 | ~10 |
Signaling Pathways of Neurotensin Receptors
The differential effects of neurotensin and its fragments are mediated through distinct signaling cascades initiated by NTS1 and NTS2.
NTS1 Signaling Pathway
Activation of the NTS1 receptor, primarily coupled to the Gq/11 family of G proteins, triggers a well-characterized signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, NTS1 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neurotensin (1-8): A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of research materials like Neurotensin (1-8) is a critical component of laboratory safety and environmental responsibility. As a bioactive peptide fragment, Neurotensin (1-8) requires handling and disposal as chemical waste. This guide provides detailed procedures for its proper disposal, adhering to standard safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1][2] Always handle Neurotensin (1-8) and its waste under the assumption that it is a hazardous chemical, particularly as its toxicological properties may not be fully investigated.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A fully buttoned lab coat is essential to protect against skin contact.
Disposal Procedures for Neurotensin (1-8)
The correct disposal method depends on whether the waste is in a liquid or solid form. Peptides should never be disposed of down the drain or in regular trash without prior inactivation and institutional approval.
For solutions containing Neurotensin (1-8), chemical inactivation is the recommended method to denature the peptide and render it biologically inactive before final disposal.
-
Select an Inactivation Reagent: Choose a suitable chemical agent for decontamination. Common and effective options include bleach (sodium hypochlorite), sodium hydroxide (NaOH), or hydrochloric acid (HCl). Enzymatic detergents can also be used for cleaning contaminated labware.
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution. For example, a 10% bleach solution or a 1 M solution of NaOH or HCl.
-
Inactivate the Peptide Waste: Cautiously add the liquid Neurotensin (1-8) waste to the inactivation solution. A typical ratio is one part peptide waste to ten parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, consult your local wastewater regulations and institutional EHS guidelines. In some cases, the treated solution may be permissible for drain disposal with a large amount of water. Otherwise, it should be collected in a designated chemical waste container.
Solid waste contaminated with Neurotensin (1-8), such as vials, pipette tips, and gloves, must be handled as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container that is clearly labeled.
-
Labeling: The container must be accurately labeled with the full chemical name ("Neurotensin (1-8)") and any known hazard information.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste.
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions. | Minimum 30-60 minutes. | Effective for many peptides; may be corrosive to certain surfaces. |
| Sodium Hydroxide (NaOH) | 1 M. | Minimum 30 minutes. | Highly effective; requires a neutralization step before disposal. |
| Hydrochloric Acid (HCl) | 1 M. | Minimum 30 minutes. | Highly effective; requires a neutralization step before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may need subsequent disinfection. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Neurotensin (1-8) waste.
References
Personal protective equipment for handling Neurotensin (1-8)
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling Neurotensin (1-8). The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator or Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation of fine particles. A fume hood should be used when preparing solutions. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling and storage are critical to maintain the stability and integrity of Neurotensin (1-8).
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the lyophilized peptide at -20°C or lower in a tightly sealed container, protected from light.
2. Preparation and Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.
-
Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to minimize contamination and inhalation exposure.
-
Use sterile, high-purity water or an appropriate buffer to reconstitute the peptide. For peptides that are difficult to dissolve, a small amount of a suitable organic solvent like DMSO may be used, followed by dilution with the aqueous buffer.
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to aggregate.
3. Handling of Reconstituted Peptide:
-
Clearly label all vials with the peptide name, concentration, date of reconstitution, and storage conditions.
-
For long-term storage of the reconstituted peptide, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Disposal Plan
Responsible disposal of Neurotensin (1-8) and contaminated materials is crucial to protect researchers and the environment.
-
Contaminated Materials: All materials that have come into contact with Neurotensin (1-8), including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical and hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of Neurotensin (1-8).
Caption: Workflow for the safe handling and disposal of Neurotensin (1-8).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
